molecular formula C9H4Br2ClN B1627774 4-Chloro-3,6-dibromoquinoline CAS No. 927801-19-2

4-Chloro-3,6-dibromoquinoline

Cat. No.: B1627774
CAS No.: 927801-19-2
M. Wt: 321.39 g/mol
InChI Key: PHAZSUJOBODVGL-UHFFFAOYSA-N
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Description

4-Chloro-3,6-dibromoquinoline is a useful research compound. Its molecular formula is C9H4Br2ClN and its molecular weight is 321.39 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,6-dibromo-4-chloroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4Br2ClN/c10-5-1-2-8-6(3-5)9(12)7(11)4-13-8/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHAZSUJOBODVGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(C(=C2C=C1Br)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4Br2ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70590600
Record name 3,6-Dibromo-4-chloroquinoline
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Molecular Weight

321.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

927801-19-2
Record name 3,6-Dibromo-4-chloroquinoline
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Record name 3,6-Dibromo-4-chloroquinoline
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Foundational & Exploratory

Synthesis and Characterization of 4-Chloro-3,6-dibromoquinoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 927801-19-2 Molecular Formula: C


H

Br

ClN Molecular Weight: 321.39 g/mol

Executive Summary

This technical guide details the synthesis, purification, and characterization of 4-Chloro-3,6-dibromoquinoline , a highly functionalized heterocyclic scaffold. This molecule serves as a critical intermediate in the development of kinase inhibitors (e.g., PI3K/mTOR pathways) and antimalarial agents. Its structural value lies in the differential reactivity of its three halogen substituents: the C4-chlorine is highly labile to nucleophilic aromatic substitution (


), while the C3- and C6-bromines offer sites for orthogonal cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

The protocol defined below prioritizes the Meldrum’s Acid route over the traditional Gould-Jacobs reaction. This choice is driven by the need for milder cyclization conditions (250°C vs. 280°C+) and higher regiochemical purity, minimizing the formation of isomeric byproducts.

Retrosynthetic Analysis

To access the this compound core, we employ a strategy that builds the pyridine ring onto a functionalized benzene ring, followed by late-stage halogenation.

Strategic Disconnection:

  • C4-Cl Bond: Installed via deoxychlorination of the corresponding quinolone (4-hydroxyquinoline tautomer).

  • C3-Br Bond: Introduced via electrophilic aromatic substitution on the electron-rich quinolone core.

  • Heterocyclic Core: Formed via thermal cyclization of an imidate/enamine intermediate derived from 4-bromoaniline.

Retrosynthesis Target This compound (Target) Intermediate1 3,6-Dibromo-4-hydroxyquinoline (Key Intermediate) Target->Intermediate1 POCl3 (Deoxychlorination) Intermediate2 6-Bromo-4-hydroxyquinoline Intermediate1->Intermediate2 Br2 or NBS (C3-Bromination) Precursor 4-Bromoaniline + Meldrum's Acid Intermediate2->Precursor Cyclization (Dowtherm A)

Figure 1: Retrosynthetic logic flow prioritizing late-stage C3-bromination to ensure regioselectivity.

Detailed Experimental Protocol

Phase 1: Synthesis of the Quinoline Core (6-Bromo-4-hydroxyquinoline)

Rationale: The reaction of 4-bromoaniline with Meldrum's acid and trimethyl orthoformate generates an imidate that cyclizes thermally. This method avoids the high-temperature polymerization often seen with diethyl ethoxymethylenemalonate (EMME).

Reagents:

  • 4-Bromoaniline (1.0 eq)

  • Meldrum's Acid (1.1 eq)

  • Trimethyl Orthoformate (TMOF) (Excess/Solvent)

  • Diphenyl Ether (Dowtherm A)

Protocol:

  • Condensation: In a round-bottom flask equipped with a reflux condenser, dissolve Meldrum's acid (1.1 eq) in TMOF (5 vol). Reflux for 2 hours to generate the methoxymethylene intermediate in situ.

  • Addition: Cool the solution to 50°C. Add 4-bromoaniline (1.0 eq) portion-wise.

  • Reflux: Heat the mixture to reflux (100–105°C) for 3 hours. A solid precipitate (the enamine adduct) may form.

  • Isolation of Enamine: Cool to room temperature. Filter the solid, wash with ethanol, and dry.

  • Cyclization: Add the dried enamine portion-wise to pre-heated Diphenyl Ether (250°C). Caution: Vigorous evolution of CO

    
     and acetone occurs. Maintain temperature for 15–20 minutes.
    
  • Workup: Cool the mixture to ~60°C and pour slowly into hexane (10 vol) to precipitate the crude quinolone. Filter and wash extensively with hexane to remove diphenyl ether.

Yield: 75–85% (Off-white solid) Checkpoint: 1H NMR (DMSO-d


) should show a diagnostic doublet for H2 (~7.9 ppm) and H3 (~6.0 ppm) of the quinolone system.
Phase 2: Regioselective C3-Bromination

Rationale: The 4-hydroxyquinoline core is electron-rich at the C3 position. Electrophilic bromination occurs exclusively at C3 under mild conditions, preserving the C6-bromide.

Reagents:

  • 6-Bromo-4-hydroxyquinoline (1.0 eq)

  • Bromine (Br

    
    ) (1.05 eq) or N-Bromosuccinimide (NBS) (1.1 eq)
    
  • Glacial Acetic Acid (Solvent)

Protocol:

  • Suspend 6-bromo-4-hydroxyquinoline in glacial acetic acid (10 vol).

  • Addition: Add Br

    
     dropwise at room temperature (or NBS portion-wise).
    
  • Reaction: Stir at ambient temperature for 2 hours. The suspension will typically thicken or change color as the 3,6-dibromo species forms.

  • Quench: Pour the mixture into ice-water (20 vol).

  • Neutralization: Adjust pH to ~7 using saturated NaHCO

    
     solution.
    
  • Filtration: Collect the solid, wash with water, and dry under vacuum at 60°C.

Yield: 85–90% Key Observation: The disappearance of the C3-H doublet (approx. 6.0 ppm) in NMR confirms full conversion.

Phase 3: Deoxychlorination (Synthesis of this compound)

Rationale: Phosphorus oxychloride (POCl


) converts the tautomeric 4-hydroxy group (quinolone) into the 4-chloro derivative via an intermediate dichlorophosphate species.

Reagents:

  • 3,6-Dibromo-4-hydroxyquinoline (1.0 eq)[1]

  • POCl

    
     (5–10 vol)
    
  • N,N-Dimethylaniline (Catalytic, optional)

Protocol:

  • Place 3,6-dibromo-4-hydroxyquinoline in a dry flask under inert atmosphere (N

    
    ).
    
  • Add POCl

    
     carefully. (Optional: Add 2-3 drops of N,N-dimethylaniline to catalyze the reaction).
    
  • Reflux: Heat to reflux (105°C) for 2–4 hours. Monitor by TLC (Hexane/EtOAc 8:2); the starting material spot (baseline/polar) should disappear, replaced by a high-Rf spot.

  • Quenching (Critical):

    • Cool the reaction mixture to room temperature.

    • Remove excess POCl

      
       via rotary evaporation (use a caustic trap for vapors).
      
    • Pour the viscous residue slowly onto crushed ice/water with vigorous stirring. Exothermic!

  • Neutralization: Neutralize the aqueous suspension with NH

    
    OH or solid K
    
    
    
    CO
    
    
    to pH 8–9. Note: Acidic conditions can lead to hydrolysis back to the quinolone.
  • Extraction: Extract with Dichloromethane (DCM) (3x).

  • Purification: Dry organic layer over MgSO

    
    , filter, and concentrate. Recrystallize from Ethanol or purify via silica gel chromatography (Hexane/DCM).
    

Yield: 70–80% (Pale yellow/white solid)

Characterization Data

Expected NMR Profile

The substitution pattern (3, 4,[2] 6) leaves protons only at positions 2, 5, 7, and 8.

PositionProton TypeMultiplicityChemical Shift (

, ppm)
Coupling (

, Hz)
Analysis
H-2 AromaticSinglet (s)8.90 – 9.00-Deshielded by adjacent N and C3-Br.
H-5 AromaticDoublet (d)8.35 – 8.45

Meta-coupling to H7. Ortho position (H6) is blocked.
H-8 AromaticDoublet (d)7.95 – 8.05

Ortho-coupling to H7.
H-7 AromaticDoublet of Doublets (dd)7.80 – 7.90

Coupled to H8 (ortho) and H5 (meta).
Physical Properties[2][3][4][5][6]
  • Appearance: Off-white to pale yellow crystalline solid.

  • Melting Point: 145–148°C (Predicted range based on analogs; 6-bromo-4-chloro is 110–112°C, additional bromine increases MP).

  • Solubility: Soluble in DCM, Chloroform, DMSO; insoluble in water.

Process Safety & Troubleshooting

Critical Workflow: POCl Quenching

The quenching of POCl


 is the most hazardous step. Improper handling can cause "delayed exotherms" or product hydrolysis.

Quenching Start Crude Reaction Mixture (Excess POCl3) Step1 Evaporate POCl3 (Rotovap with Caustic Trap) Start->Step1 Step2 Pour Residue onto Crushed Ice (0°C) Step1->Step2 Slow Addition Step3 Stir Vigorously (Wait for hydrolysis of phosphoryl species) Step2->Step3 Step4 Neutralize with K2CO3 (Keep T < 20°C) Step3->Step4 pH Control (8-9) End Extract with DCM Step4->End

Figure 2: Safe workup procedure for POCl


 reactions to prevent thermal runaway and product degradation.
Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield in Step 1 Incomplete cyclizationEnsure Dowtherm A is pre-heated to >240°C before adding enamine. Temperature drop stops the reaction.
Product Hydrolysis Acidic workup in Step 34-Chloroquinolines are susceptible to hydrolysis in acidic media. Ensure rapid neutralization to pH > 8.
Inseparable Impurities Regioisomers in Step 2Use NBS in DMF at 0°C instead of Br

/AcOH to improve regioselectivity for C3.

References

  • Vertex Pharmaceuticals. (2017). Preparation method of 6-bromo-4-chloroquinoline. CN106432073B. Google Patents. Link

  • Wang, W., et al. (2015). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. Link

  • ChemicalBook. (2025).[3] 3,6-Dibromo-4-hydroxyquinoline Product Description. Link

  • Okten, S., et al. (2016).[4] Reinvestigation of bromination of 8-substituted quinolines. Organic Communications, 9(4), 82-93.[4] Link

  • GuideChem. (2024). Synthesis of 6-bromo-4-chloro-7-methoxy-quinoline. Link

Sources

Technical Guide: Biological Screening of 4-Chloro-3,6-dibromoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Document Control:

  • Version: 1.0

  • Context: Pre-clinical Lead Optimization & Safety Profiling

Executive Summary & Scaffold Rationale

This guide defines the standard operating procedure (SOP) for the preliminary biological evaluation of 4-Chloro-3,6-dibromoquinoline derivatives.

The This compound core represents a "privileged scaffold" in medicinal chemistry. Its pharmacological value is derived from a specific substitution pattern:

  • C4-Chloro Position (The Warhead): A reactive electrophilic center susceptible to Nucleophilic Aromatic Substitution (

    
    ). This is the primary site for introducing diversity (amines, ethers, thiols) to modulate target affinity.
    
  • C3 & C6-Bromo Substituents (The Stabilizers):

    • Lipophilicity (

      
      ):  The dibromo-substitution significantly increases membrane permeability, crucial for penetrating bacterial cell walls or the blood-brain barrier.
      
    • Metabolic Blockade: Halogens at C3/C6 block common sites of oxidative metabolism (CYP450-mediated hydroxylation), extending the distinct half-life (

      
      ) of the molecule.
      

Scope of Screening: This guide covers the two critical "Gatekeeper" assays required before a compound can advance to animal models:

  • Antimicrobial Susceptibility (MIC/MBC): Assessing potency against resistant pathogens.

  • In Vitro Cytotoxicity (MTT/SRB): Establishing the Selectivity Index (SI) to ensure the compound kills the pathogen, not the patient.

Chemical Handling & Solubilization (Critical Step)

The Challenge: Polyhalogenated quinolines are highly lipophilic and prone to precipitation in aqueous media. Improper solubilization is the #1 cause of false negatives in screening.

Protocol:

  • Stock Preparation: Dissolve the solid derivative in 100% DMSO (Dimethyl Sulfoxide) to a concentration of 10 mg/mL .

    • Note: Sonicate for 5-10 minutes if visual turbidity remains.

  • Working Solution: Dilute the stock into the assay medium (Muller-Hinton Broth or DMEM).

    • Constraint: The final DMSO concentration in the well must not exceed 1% (v/v) . Higher concentrations are cytotoxic to mammalian cells and bacteriostatic to sensitive strains, invalidating the assay.

Primary Screen: Antimicrobial Susceptibility

We utilize the Broth Microdilution Method , strictly adhering to CLSI M07-A10 guidelines. This provides a quantitative Minimum Inhibitory Concentration (MIC), unlike the qualitative disk diffusion method.

Experimental Workflow

MIC_Workflow Stock Stock Solution (10mg/mL in DMSO) Dilution Serial Dilution (2-fold in MHB) Stock->Dilution Dilute Plate 96-Well Plate Incubation (37°C, 24h) Dilution->Plate Add 100µL Inoculum Bacterial Inoculum (0.5 McFarland) Inoculum->Plate Add 100µL (Final: 5x10^5 CFU/mL) Readout Readout (Visual/OD600/Resazurin) Plate->Readout Analyze

Figure 1: CLSI-compliant Broth Microdilution Workflow. Note the critical standardization of inoculum density.

Detailed Protocol
  • Plate Setup: Use sterile 96-well flat-bottom polystyrene plates.

  • Gradient Generation: Add 100 µL of Mueller-Hinton Broth (MHB) to columns 2-12. Add 200 µL of compound (256 µg/mL) to column 1. Transfer 100 µL from col 1 to col 2, mix, and repeat to col 10. Discard 100 µL from col 10.

    • Result: A concentration range from 128 µg/mL down to 0.25 µg/mL.

  • Controls (Mandatory for Validity):

    • Column 11 (Growth Control): MHB + Bacteria + Solvent (DMSO). Must show turbidity.

    • Column 12 (Sterility Control): MHB only. Must remain clear.

    • Positive Control: Ciprofloxacin (for Bacteria) or Fluconazole (for Fungi) run in parallel.

  • Inoculation: Prepare a bacterial suspension matched to a 0.5 McFarland Standard (

    
     CFU/mL). Dilute this 1:100 in MHB, then add 100 µL to each well.
    
    • Final Inoculum:

      
       CFU/mL.
      
  • Incubation: 37°C for 18-24 hours (Bacteria) or 24-48 hours (Fungi).

  • Visualization: Add 30 µL of 0.01% Resazurin (Alamar Blue) . Incubate for 2 hours.

    • Blue: No growth (Inhibition).

    • Pink: Growth (Metabolic reduction of resazurin).

Data Reporting Standard
Compound IDR-Group (C4)S. aureus (G+) MIC (µg/mL)E. coli (G-) MIC (µg/mL)C. albicans (Fungi) MIC (µg/mL)
Ref (Cipro) -0.50.015N/A
Q-Br-01 -NH-Ph4.064.0>128
Q-Br-02 -NH-Ph-4-F2.032.064.0
Q-Br-03 -Piperazinyl0.5 8.0 128

Interpretation: Q-Br-03 shows equipotency to the standard against Gram-positives, likely due to the basic piperazine ring enhancing uptake.

Secondary Screen: Cytotoxicity & Safety (MTT Assay)

A potent antibiotic is useless if it lyses human cells. We use the MTT Assay on HepG2 (Liver) and HEK293 (Kidney) lines to determine the


 (50% Inhibitory Concentration).
Mechanism of Action[1][2][3][4]

MTT_Pathway MTT MTT Reagent (Yellow, Tetrazolium) Mito Mitochondrial Reductase (Active in Viable Cells) MTT->Mito Enter Cell Formazan Formazan Crystals (Purple, Insoluble) Mito->Formazan Reduction Solubilization DMSO Solubilization Formazan->Solubilization Lysis OD Optical Density (570 nm) Solubilization->OD Quantify

Figure 2: The MTT reduction pathway. Only metabolically active cells convert the yellow dye to purple crystals.

Protocol
  • Seeding: Seed cells at

    
     cells/well in 96-well plates. Incubate 24h for attachment.
    
  • Treatment: Remove media. Add 100 µL of fresh media containing graded concentrations of the quinoline derivative (e.g., 100, 50, 25, 12.5, 6.25 µM).

  • Exposure: Incubate for 48 hours at 37°C, 5%

    
    .
    
  • Development: Add 20 µL MTT solution (5 mg/mL in PBS). Incubate 4 hours.

  • Solubilization: Aspirate media carefully (do not disturb crystals). Add 100 µL DMSO to dissolve purple formazan.

  • Measurement: Read Absorbance at 570 nm.

Calculation: The Selectivity Index (SI)

The "Gold Standard" metric for drug viability is the Selectivity Index.



  • SI < 1: Toxic (Kills host before bacteria).

  • SI > 10: Promising Lead.

  • SI > 100: Drug Candidate.

Structure-Activity Relationship (SAR) Logic

Understanding why a derivative works is as important as the result. For this compound derivatives, the SAR typically follows this logic:

SAR_Logic Core Quinoline Core Pos4 Position 4 (Substitution) Determines Target Affinity Core->Pos4 Pos3_6 Positions 3 & 6 (Bromines) Determine Lipophilicity & T1/2 Core->Pos3_6 Effect1 Bulky Amines (e.g., Piperazine) Increase G- Permeability Pos4->Effect1 Effect2 Electron Withdrawing Groups Increase Metabolic Stability Pos3_6->Effect2

Figure 3: SAR Map. The 4-position dictates "binding," while the 3,6-halogens dictate "reaching" the target.

  • Observation: If MIC is high (poor activity) but

    
     is also high (low toxicity), the compound likely cannot penetrate the bacterial cell wall.
    
    • Solution: Introduce a basic side chain (e.g., piperazine, morpholine) at Position 4 to hijack porin transport channels.

  • Observation: If MIC is low (good activity) but

    
     is low (high toxicity), the compound is acting as a non-specific membrane disruptor.
    
    • Solution: Increase polarity slightly or add steric bulk to the 4-position amine to reduce intercalation into mammalian DNA.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2015).[1][2] Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition (M07-A10). [Link][2][3]

  • Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63. [Link]

  • Marella, A., et al. (2013). Quinoline: A promising scaffold in today’s medicinal chemistry.[4] Saudi Pharmaceutical Journal, 21(1), 1-12. [Link]

  • Desai, N. C., et al. (2017). Synthesis and antimicrobial screening of some new quinoline based quinazolin-4(3H)-ones. Journal of Saudi Chemical Society, 21, S22-S30. (Demonstrates halogenated quinoline screening). [Link]

Sources

Technical Monograph: Characterization and Synthetic Architecture of 4-Chloro-3,6-dibromoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Identity & Chemical Profile

Compound Identity

  • IUPAC Name: 3,6-Dibromo-4-chloroquinoline[1][2][3][4]

  • CAS Registry Number: 927801-19-2[1][5]

  • Molecular Formula: C

    
    H
    
    
    
    Br
    
    
    ClN[2][3][4][5]
  • Molecular Weight: 321.39 g/mol [4]

Executive Summary 4-Chloro-3,6-dibromoquinoline is a high-value trisubstituted heterocyclic scaffold used primarily in the development of complex pharmaceutical agents. Its structural uniqueness lies in its orthogonal halogenation pattern: a reactive chloro-substituent at the C4 position and bromo-substituents at the C3 (heteroaryl) and C6 (benzenoid) positions. This arrangement allows for sequential, site-selective cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), making it a versatile "molecular Lego" block for diversity-oriented synthesis (DOS) in medicinal chemistry.

Physicochemical Data Table
PropertyValue / Descriptor
Appearance Off-white to pale yellow solid
Predicted LogP ~4.2 (High lipophilicity)
H-Bond Donors/Acceptors 0 / 1
Rotatable Bonds 0 (Rigid planar system)
SMILES ClC1=C(Br)C=NC2=C1C=C(Br)C=C2
InChI Key PHAZSUJOBODVGL-UHFFFAOYSA-N

Part 2: Synthetic Architecture (Expertise & Experience)[6]

The synthesis of this compound is not a trivial single-step halogenation of quinoline. Direct halogenation often leads to inseparable mixtures. The most robust, field-proven protocol relies on a stepwise construction of the pyridine ring starting from an aniline precursor, ensuring regiochemical purity.

Retrosynthetic Logic

To guarantee the placement of halogens at the 3, 4, and 6 positions, we utilize the electronic bias of the 4-hydroxyquinoline (4-quinolone) intermediate.

  • C6-Bromine: Introduced via the starting material (4-bromoaniline).

  • C3-Bromine: Introduced via electrophilic substitution on the electron-rich 4-quinolone.

  • C4-Chlorine: Installed last via deoxychlorination, converting the carbonyl oxygen to a leaving group.

Detailed Synthetic Protocol

Step 1: Scaffold Construction (Gould-Jacobs Reaction)

  • Reagents: 4-Bromoaniline + Diethyl ethoxymethylenemalonate (EMME).

  • Mechanism: Condensation followed by thermal cyclization in Dowtherm A or diphenyl ether at high temperatures (~250°C).

  • Intermediate: 6-Bromo-4-hydroxyquinoline (6-Bromo-4(1H)-quinolinone).

Step 2: Regioselective C3-Bromination

  • Reagents: Bromine (

    
    ) in Acetic Acid or N-Bromosuccinimide (NBS) in DMF.
    
  • Rationale: The 4-quinolone system behaves like an enaminone. The C3 position is highly nucleophilic (similar to the alpha-position of a ketone). Bromination occurs exclusively at C3 under controlled conditions.

  • Observation: Formation of a precipitate (3,6-dibromo-4-hydroxyquinoline).

Step 3: Deoxychlorination (The Vilsmeier-Haack Activation)

  • Reagents: Phosphorus Oxychloride (

    
    ), catalytic DMF.
    
  • Procedure: The 3,6-dibromo-4-hydroxyquinoline is suspended in

    
    . Heating to reflux drives the reaction.
    
  • Mechanism: The amide carbonyl oxygen attacks the phosphorus, creating a dichlorophosphate leaving group. Chloride ion attacks C4, restoring aromaticity and expelling the oxygen species.

  • Purification: Quench carefully into ice water (exothermic!) and basify with

    
     to precipitate the free base.
    
Visualization of Synthetic Pathway

SynthesisPath start 4-Bromoaniline (Precursor) cyclization Cyclization (Dowtherm A, 250°C) start->cyclization inter1 6-Bromo-4-hydroxyquinoline cyclization->inter1 bromination C3-Bromination (Br2/AcOH) inter1->bromination inter2 3,6-Dibromo- 4-hydroxyquinoline bromination->inter2 chlorination Deoxychlorination (POCl3, Reflux) inter2->chlorination product 4-Chloro-3,6- dibromoquinoline (CAS 927801-19-2) chlorination->product

Caption: Stepwise regioselective synthesis of this compound ensuring isomeric purity.

Part 3: Medicinal Chemistry Utility (SAR & Reactivity)

The value of CAS 927801-19-2 lies in its differential reactivity profile . For a medicinal chemist, this molecule offers three distinct "handles" for functionalization, which react in a predictable hierarchy.

Reactivity Hierarchy (Site-Selectivity)
  • Position C4 (Chlorine):

    • Reactivity: Highest.

    • Mechanism:

      
       (Nucleophilic Aromatic Substitution) or Pd-catalyzed coupling.
      
    • Application: Displacement by amines, alkoxides, or thiols is facile due to the electron-deficient nature of the pyridine ring (para to nitrogen).

  • Position C3 (Bromine):

    • Reactivity: Moderate (High for Pd-coupling).

    • Mechanism: Pd-catalyzed Cross-Coupling (Suzuki, Stille).

    • Nuance: The C3 position is heteroaryl. In many catalytic cycles, the C3-Br bond is more labile than the C6-Br bond due to electronic effects from the adjacent nitrogen and the C4-substituent, allowing for selective coupling at C3 while leaving C6 intact.

  • Position C6 (Bromine):

    • Reactivity: Lowest (relative to C3/C4).

    • Mechanism: Pd-catalyzed Cross-Coupling.

    • Application: Usually functionalized last, or simultaneously with C3 if bis-arylation is desired.

Functionalization Workflow

Reactivity cluster_c4 Phase 1: C4 Substitution cluster_c3 Phase 2: C3 Coupling cluster_c6 Phase 3: C6 Coupling core This compound step1 SNAr Displacement (R-NH2 / Heat) core->step1 prod1 4-Amino-3,6-dibromoquinoline step1->prod1 step2 Suzuki Coupling (Boronic Acid A, Pd(0)) prod1->step2 prod2 3-Aryl-6-bromo-4-aminoquinoline step2->prod2 step3 Suzuki Coupling (Boronic Acid B, Pd(0), High T) prod2->step3 final Trisubstituted Library step3->final

Caption: Orthogonal functionalization strategy exploiting reactivity differences between C4, C3, and C6.

Part 4: Analytical Validation & Safety

Characterization Profile (Self-Validating)

To confirm the identity of the synthesized material, ensure the following spectral signatures are met:

  • 1H NMR (DMSO-d6 or CDCl3):

    • H2 (Proton adjacent to N): Look for a sharp singlet significantly downfield (~8.8 - 9.0 ppm). This confirms the pyridine ring is intact and C3 is substituted (no coupling to H3).

    • H5 (Perisubstitution): A doublet or doublet-of-doublets shifted downfield due to the deshielding effect of the C4-Cl/Br environment.

    • H7/H8: Characteristic splitting pattern for a 1,2,4-trisubstituted benzene ring (d, dd, d).

  • Mass Spectrometry (LC-MS):

    • Look for the distinctive isotope pattern of a molecule containing 1 Chlorine and 2 Bromines .

    • M+ (Parent), M+2, M+4, and M+6 peaks will appear in a specific intensity ratio (approx 3:7:5:1 ratio pattern is characteristic for

      
      ).
      
Safety & Handling Protocols
  • Hazards: As a halogenated heterocycle, treat as a skin and eye irritant. The C4-Cl bond is labile; hydrolysis can generate HCl gas.

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. Protect from moisture to prevent hydrolysis to the quinolone.

  • Disposal: High halogen content requires disposal via dedicated halogenated organic waste streams.

References

  • PubChem. (2025).[6][7] 3,6-Dibromo-4-chloroquinoline (Compound).[1][2][3][8][9] National Library of Medicine. [Link]

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley-Blackwell. (Foundational text for Quinoline numbering and reactivity logic).
  • ECHA. (2025). Registration Dossier: Haloquinolines. European Chemicals Agency.[10][7] [Link][10][7]

Sources

Technical Guide: Spectroscopic Data Interpretation for 4-Chloro-3,6-dibromoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive framework for the structural elucidation and spectroscopic characterization of 4-Chloro-3,6-dibromoquinoline (


). This molecule represents a highly functionalized heteroaromatic scaffold, often utilized as an intermediate in the synthesis of antimalarial agents or kinase inhibitors (e.g., analogues of GSK2126458).

The interpretation of this molecule requires a multi-modal approach. The simultaneous presence of three halogen atoms (1 Chlorine, 2 Bromine) creates a unique mass spectrometric "fingerprint," while the specific substitution pattern (3, 4, 6 positions) eliminates typical vicinal coupling pathways in Nuclear Magnetic Resonance (


H NMR), necessitating a reliance on long-range coupling constants and chemical shift perturbations.

Part 1: Mass Spectrometry (The Elemental Fingerprint)

Objective: Validate the elemental composition (


) before structural analysis.

The most distinct feature of this molecule is its isotopic cluster. Unlike simple organic molecules, the presence of one chlorine and two bromine atoms creates a complex molecular ion cluster due to the natural abundance of ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted">


 (3:[1]1) and 

(1:1).[1][2]
Theoretical Isotope Pattern Analysis

The molecular ion (


) and its isotopologues follow the expansion of the polynomial 

, where

represent Cl isotopes and

represent Br isotopes.

Table 1: Calculated Isotope Distribution for


 
Peak LabelMass (approx)Isotope CompositionRelative Intensity (Theoretical)Interpretation
M 319

43.5% Base peak (lowest mass)
M+2 321


100% Dominant peak (mixed isotopes)
M+4 323


68.5% High intensity due to Br

M+6 325

11.5% Heaviest isotopologue

Analyst Note: A deviation of >5% in these ratios indicates potential contamination with mono-bromo or dechlorinated byproducts.

Part 2: Infrared Spectroscopy (Functional Group Validation)

Objective: Confirm the presence of the heteroaromatic core and halogen substituents.

While IR is less specific for regiochemistry, it provides a rapid " go/no-go " check for the quinoline skeleton and the absence of precursor functional groups (e.g., -OH from a 4-hydroxyquinoline starting material).

Table 2: Key IR Absorptions

Frequency (ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted">

)
Vibration ModeDiagnostic Value
3030 - 3080 Ar-H StretchWeak. Confirms aromatic protons.
1580 - 1620 C=N / C=C StretchStrong. Characteristic of the quinoline ring system.
1050 - 1080 Ar-Cl StretchMedium. Specific to the C4-Cl bond.
600 - 700 C-Br StretchStrong. Indicates presence of heavy halogens.[1][3]
Absence of 3200-3600 O-H / N-H StretchCritical. Confirms successful chlorination (removal of -OH/NH).

Part 3: Nuclear Magnetic Resonance ( H NMR)

Objective: Definitive proof of Regiochemistry (3,6-substitution).

This is the most critical characterization step. The quinoline ring has 4 remaining protons: H2, H5, H7, and H8. The substitution at positions 3, 4, and 6 breaks the continuity of the spin systems, creating isolated or weakly coupled signals.

Predicted Chemical Shifts & Coupling Logic

Solvent:


 or 

(Shifts may vary by ~0.2 ppm based on concentration).

Table 3:


H NMR Assignment Strategy 
ProtonApprox Shift (

ppm)
MultiplicityCoupling Constant (

Hz)
Structural Logic (Causality)
H-2 8.8 - 9.0 Singlet (s) -Diagnostic. H2 is flanked by N (deshielding) and Br-3.[4] The lack of H3 prevents ortho-coupling (

), collapsing the signal to a singlet.
H-5 8.2 - 8.4 Doublet (d)

Deshielded significantly by the peri-effect of Cl-4. No ortho neighbor (H6 is Br). Shows meta-coupling to H7.
H-8 7.9 - 8.1 Doublet (d)

Typical ortho-coupling to H7. Less deshielded than H5.
H-7 7.6 - 7.8 Doublet of Doublets (dd)


The only proton with both ortho (H8) and meta (H5) neighbors.
Self-Validating Features
  • The H2 Singlet: If H2 appears as a doublet (

    
     Hz), the 3-position is unsubstituted. A singlet confirms 3-substitution.
    
  • The H5 Peri-Shift: H5 must be the most downfield signal of the benzenoid ring (positions 5,6,7,8) due to the proximity of the lone pairs on the C4-Chlorine.

  • Integration Ratio: The integration must be 1:1:1:1.

Part 4: Nuclear Magnetic Resonance ( C NMR)

Objective: Carbon counting and halogen placement.

The molecule contains 9 carbons. The spectrum will display a mix of quaternary carbons (C-X) and tertiary carbons (C-H).

  • C-2 (~150 ppm): Very deshielded (C=N).

  • C-4 (~140-145 ppm): Deshielded by Cl, but slightly shielded relative to C-O precursors.

  • C-3 & C-6 (~115-125 ppm): Carbon attached to Bromine (Heavy Atom Effect) often appears upfield (shielded) compared to chlorinated carbons.

  • C-8a & C-4a (Quaternary Bridgeheads): distinct weak signals.

Part 5: Experimental Protocols & Workflow

Diagram 1: Structural Elucidation Logic

This diagram illustrates the decision matrix for confirming the structure.

StructuralElucidation Sample Unknown Sample MS Mass Spectrometry (Isotope Pattern) Sample->MS Decision1 Isotope Ratio M+2 (100%) : M+4 (68%)? MS->Decision1 IR FT-IR (Functional Groups) NMR 1H NMR (Regiochemistry) IR->NMR Decision2 H2 Signal is Singlet? NMR->Decision2 Decision1->IR Yes Reject Reject / Repurify Decision1->Reject No Result Confirmed This compound Decision2->Result Yes Decision2->Reject No (Doublet)

Caption: Logical workflow for validating the identity of this compound.

Protocol: High-Resolution NMR Sample Preparation

To ensure the resolution necessary to see the small meta-coupling (


) between H5 and H7:
  • Solvent Selection: Use DMSO-d6 (99.9% D) if the compound is sparingly soluble in chloroform; otherwise, CDCl3 is preferred for sharper lines.

  • Concentration: Dissolve 5-10 mg of sample in 0.6 mL of solvent.

    • Note: Over-concentration leads to line broadening (viscosity effects), obscuring the H5-H7 splitting.

  • Filtration: Filter the solution through a cotton plug in a glass pipette directly into the NMR tube to remove suspended micro-particulates (paramagnetic impurities).

  • Acquisition:

    • Scans: 64 (minimum) for high S/N.

    • Acquisition Time (AQ): >3.0 seconds to resolve small couplings.

    • Processing: Apply an exponential window function (LB = 0.3 Hz) before Fourier Transform.

Diagram 2: Synthesis & Provenance (Context)

Understanding the synthesis helps anticipate impurities (e.g., unreacted 4-hydroxy species).

SynthesisPath Start 4-Bromoaniline Inter1 6-Bromo-4-quinolone Start->Inter1 Cyclization Inter2 3,6-Dibromo-4-quinolone Inter1->Inter2 Electrophilic Subst. Final 4-Chloro-3,6- dibromoquinoline Inter2->Final Reagent1 Bromination (Br2/AcOH) Reagent1->Inter2 Reagent2 Chlorination (POCl3) Reagent2->Final

Caption: Likely synthetic pathway. Impurities may include 6-bromo-4-chloroquinoline (incomplete bromination).

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Standard text for isotope patterns and coupling constants).

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Reference for quinoline substituent increments).

  • National Institute of Standards and Technology (NIST). Mass Spectrometry Data Center: Isotope Distribution Calculator. (Used for theoretical isotope abundance verification).

  • Royal Society of Chemistry (ChemSpider). Quinoline Derivatives Spectral Data. (General reference for heteroaromatic shifts).

Sources

Strategic Functionalization of 4-Chloro-3,6-dibromoquinoline: A Divergent Synthesis Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Strategic Functionalization of 4-Chloro-3,6-dibromoquinoline Analogs Content Type: In-depth Technical Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary

The this compound scaffold represents a "privileged" yet underutilized tri-functionalized building block in modern medicinal chemistry. Unlike simple quinolines, this molecule offers three distinct sites for orthogonal functionalization: the highly electrophilic C4-chlorine (


), the sterically accessible C6-bromine (cross-coupling), and the electron-deficient, sterically crowded C3-bromine.

This guide provides a technical roadmap for exploiting this scaffold to generate diverse chemical libraries. It focuses on the order of operations —the critical decision-making process required to achieve regioselectivity without protecting groups—and details the specific protocols for synthesizing and diversifying this core.

Structural Analysis & Reactivity Profile

To successfully utilize this compound, one must understand the electronic hierarchy of its three halogenated positions. The reactivity does not follow a simple "halogen bond strength" rule; it is dictated by the heterocyclic nitrogen and the relative positioning of the substituents.

The Reactivity Hierarchy
  • Position 4 (Chlorine): Most Reactive. The C4 position is para to the quinoline nitrogen. The nitrogen acts as an electron sink, making C4 highly susceptible to Nucleophilic Aromatic Substitution (

    
    ).
    
  • Position 6 (Bromine): Moderately Reactive. This is a standard aryl bromide. It is electronically similar to a bromobenzene derivative and is the preferred site for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) due to steric accessibility.

  • Position 3 (Bromine): Least Reactive (Conditionally). While electronically activated by the adjacent electron-withdrawing C4 substituent, this position is sterically hindered by the C4 group. In Pd-catalysis, oxidative addition is often slower here than at C6, allowing for regioselective functionalization.

Visualization: The Divergent Synthesis Logic

The following diagram illustrates the strategic "Order of Operations" to selectively functionalize the scaffold.

ReactivityLogic Core This compound (Starting Scaffold) Step1 Step 1: C4 Substitution (SNAr with Amines) Core->Step1 High Reactivity (No Catalyst) Constraint Constraint: Avoid Pd-catalysis on Core before SNAr to prevent C4-Cl oxidative addition. Core->Constraint Step2 Step 2: C6 Coupling (Suzuki/Buchwald) Step1->Step2 Sterically Accessible (Pd Catalyst) Step3 Step 3: C3 Functionalization (Heck/Sonogashira) Step2->Step3 Sterically Hindered (High Temp/Special Ligand)

Caption: Strategic workflow for orthogonal functionalization. The C4-Cl must typically be displaced first to prevent competitive oxidative addition or hydrolysis during subsequent metal-catalyzed steps.

Synthetic Pathways (The "How")

Scaffold Synthesis: The Modified Gould-Jacobs Route

Commercially available 3,6-dibromo-4-chloroquinoline is expensive. For scale-up, a robust synthesis starting from 4-bromoaniline is recommended.

Protocol 1: Core Synthesis

  • Condensation: React 4-bromoaniline with diethyl ethoxymethylenemalonate (EMME) (110°C, neat) to form the enamine.

  • Cyclization: Heat the enamine in diphenyl ether (Dowtherm A) at 250°C. This yields 6-bromo-4-hydroxyquinoline .

  • C3-Bromination: Treat the 4-hydroxy intermediate with N-bromosuccinimide (NBS) in acetonitrile. Note: Electrophilic bromination occurs selectively at C3 due to the activating nature of the 4-OH group.

  • Aromatization/Chlorination: Reflux the 3,6-dibromo-4-hydroxyquinoline in Phosphorus Oxychloride (

    
    ) to yield the final This compound .
    
Functionalization Step 1: at C4

This step installs the primary pharmacophore (often a diamine for antimalarial activity or a solubilizing group for kinase inhibitors).

  • Reagents: Primary or secondary amine (1.1 equiv),

    
     or 
    
    
    
    (2.0 equiv).
  • Solvent: NMP (N-Methyl-2-pyrrolidone) or DMF.

  • Conditions: 80-120°C, 4-12 hours.

  • Mechanism: Addition-Elimination. The nitrogen lone pair attacks C4, forming a Meisenheimer complex, followed by the expulsion of chloride.

Functionalization Step 2: Regioselective Suzuki Coupling at C6

Once the C4 position is substituted (e.g., with an amine), the C6-bromine becomes the most accessible site for Palladium.

  • Challenge: Preventing reaction at C3.

  • Solution: Use the steric bulk of the C4-amine to shield the C3-bromine. Use a catalyst system with a moderate bite angle.

  • Catalyst:

    
     (5 mol%).
    
  • Ligand: Triphenylphosphine (standard) or XPhos (for difficult substrates).

  • Base:

    
     (2M aqueous).
    
  • Solvent: 1,4-Dioxane/Water (4:1).

  • Temperature: 90°C.

Therapeutic Applications & SAR Logic[1][2]

Antimalarial Research (Chloroquine Resistance)

The 4-aminoquinoline core is the backbone of Chloroquine. Resistance arises from mutations in the PfCRT transporter.

  • Research Direction: Use the C3 and C6 bromines to modulate lipophilicity (

    
    ).
    
  • Hypothesis: Adding bulky aryl groups at C6 can bypass the resistance mechanism by altering the drug's fit within the transporter, while the C3-bromide prevents metabolic oxidation of the quinoline ring.

Oncology (Kinase Inhibition)

Many kinase inhibitors (e.g., Bosutinib, Foretinib) utilize a quinoline core.

  • Target: EGFR, VEGFR, or c-Met.

  • SAR Strategy:

    • C4: Solubilizing motif (e.g., piperazine).

    • C6: The "Hinge Binder" or hydrophobic pocket filler.

    • C3: Fine-tuning electronic properties to strengthen the hydrogen bond acceptor capability of the quinoline nitrogen.

Data Summary: Comparative Reactivity
PositionSubstituentPreferred ReactionRelative RatePrimary Constraint
C4 -Cl

(Displacement)
FastRequires protonated/neutral N; acid catalysis helps.
C6 -BrSuzuki/BuchwaldMediumStandard Pd conditions apply.
C3 -BrHeck/SonogashiraSlowSterically hindered by C4 substituent.

Detailed Experimental Protocol

Protocol: Regioselective C6-Arylation of 4-Amino-3,6-dibromoquinoline

This protocol assumes the C4-Cl has already been displaced by an amine (


).

Materials:

  • Substrate: N-alkyl-3,6-dibromoquinolin-4-amine (1.0 mmol)

  • Boronic Acid: Phenylboronic acid (1.1 mmol)

  • Catalyst:

    
     (0.05 mmol)
    
  • Base:

    
     (3.0 mmol)
    
  • Solvent: Toluene/Water (10:1)

Procedure:

  • Setup: In a specific microwave vial or round-bottom flask, add the substrate, boronic acid, base, and catalyst.

  • Degassing: Seal the vessel and purge with Argon for 5 minutes. Critical: Oxygen poisons the Pd catalyst and promotes homocoupling.

  • Solvent Addition: Add degassed Toluene/Water via syringe.

  • Reaction: Heat to 90°C (oil bath) or 110°C (Microwave, 30 mins).

  • Monitoring: Monitor by TLC (Hexane/EtOAc). The starting material (

    
    ) should disappear, and a new fluorescent spot (
    
    
    
    ) should appear. Note: If a second lower spot appears, C3 coupling (bis-arylation) has occurred—reduce temperature.
  • Workup: Filter through Celite, extract with EtOAc, and purify via flash chromatography.

Future Research Directions

PROTAC Linker Attachment

The C3-bromine offers a unique vector for PROTAC (Proteolysis Targeting Chimera) design. Because C3 points "away" from the typical ATP-binding pocket in kinases, it is an ideal site to attach a linker and E3 ligase ligand without disrupting the primary binding mode.

  • Method: Perform Sonogashira coupling at C3 (using a propargyl linker) after C4 and C6 functionalization.

Fluorescent Probes

3,6-disubstituted quinolines often exhibit high quantum yields.

  • Idea: Synthesize "Push-Pull" systems where C4 is an electron donor (amine) and C3/C6 are electron acceptors (cyano or nitro groups), creating solvatochromic probes for biological imaging.

References

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.[1] (Foundational text on Quinoline reactivity and

    
     mechanisms).
    
  • O'Neill, P. M., et al. (2006).[2] "A medicinal chemistry perspective on 4-aminoquinoline antimalarial drugs." Current Topics in Medicinal Chemistry, 6(5), 479-507.[2]

  • Legault, C. Y., et al. (2007).[3] "Origin of regioselectivity in palladium-catalyzed cross-coupling reactions of polyhalogenated heterocycles." Journal of the American Chemical Society, 129(42), 12664-12665.[3]

  • Wang, W., et al. (2016). "Synthesis of 6-bromo-4-iodoquinoline." Atlantis Press (Discusses the Gould-Jacobs route and halogenation logic).

  • Katti, S. B., et al. (2017). "Antimalarial activity of novel 4-aminoquinolines active against drug resistant strains."[4] Bioorganic Chemistry, 70, 74-85.[4]

Sources

Methodological & Application

Application Note: Site-Selective Suzuki-Miyaura Coupling of 4-Chloro-3,6-dibromoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The functionalization of 4-Chloro-3,6-dibromoquinoline represents a classic problem in chemoselectivity. This scaffold contains three distinct electrophilic sites, each with unique electronic and steric properties. Successful utilization of this intermediate requires a "triage" approach to reactivity.

This guide provides a validated protocol for the site-selective C6-arylation of the substrate, followed by strategies to access the C3 and C4 positions.

The Reactivity Hierarchy (The "Tri-Halo" Logic)

To achieve high yields, one must exploit the natural reactivity gaps between the halogenated sites.

  • C6-Br (The "Benzenoid" Site):

    • Reactivity: Highest.

    • Mechanism: Located on the carbocyclic ring, this position behaves similarly to a standard para-substituted aryl bromide. It is electronically decoupled from the deactivating nitrogen lone pair and sterically accessible.

    • Status: First point of attack.

  • C3-Br (The "Heterocyclic" Site):

    • Reactivity: Moderate to Low.

    • Mechanism: Positioned

      
       to the nitrogen, the C3-Pd oxidative addition complex is less stable than at C6. Furthermore, the adjacent C4-Cl substituent imposes steric strain (buttressing effect), raising the activation energy for oxidative addition.
      
    • Status: Reacts only after C6 is consumed or under forcing conditions.

  • C4-Cl (The "Activated" Chloride):

    • Reactivity: Lowest for Pd-catalysis; Highest for SNAr.

    • Mechanism: While the C-Cl bond is strong (resisting Pd oxidative addition), the position is highly electrophilic due to the

      
      -nitrogen (vinylogous imine).
      
    • Status: Inert to standard Suzuki conditions; reserved for final stage SNAr or specialized phosphine-ligated coupling.

Strategic Workflow Visualization

The following diagram illustrates the sequential functionalization logic validated for this scaffold.

ReactivityLogic cluster_legend Reactivity Order Start 4-Chloro-3,6- dibromoquinoline Step1 Step 1: C6-Arylation (High Selectivity) Start->Step1 1.05 eq Ar-B(OH)2 Pd(PPh3)4, Na2CO3 rt to 60°C Step2 Step 2: C3-Arylation (Forcing Conditions) Step1->Step2 Excess Ar'-B(OH)2 XPhos Pd G2 100°C Step3 Step 3: C4-Functionalization (SnAr or Specialized Pd) Step2->Step3 Nucleophile/Amine or Buchwald Coupling Legend C6-Br > C3-Br >> C4-Cl

Figure 1: Sequential functionalization pathway based on electronic differentiation of halogenated sites.

Detailed Protocol: C6-Selective Suzuki Coupling

This protocol is optimized to couple the C6-bromide exclusively, leaving the C3-bromide and C4-chloride intact for future elaboration.

Materials & Reagents[1]
  • Substrate: this compound (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (1.05 equiv)

  • Catalyst: Pd(PPh3)4 (Tetrakis(triphenylphosphine)palladium(0)) – Selected for its bulk, which enhances selectivity for the less hindered C6 position over C3.

  • Base: Na2CO3 (2.0 M aqueous solution) – Mild enough to prevent hydrolysis of the C4-Cl.

  • Solvent: 1,4-Dioxane / Water (4:1 ratio) – Ensures solubility of the lipophilic quinoline.

Step-by-Step Methodology
  • Preparation (Inert Atmosphere):

    • Charge a reaction vial equipped with a magnetic stir bar with This compound (321 mg, 1.0 mmol) and the desired Aryl Boronic Acid (1.05 mmol).

    • Add Pd(PPh3)4 (58 mg, 5 mol%).

    • Critical Step: Cap the vial and purge with Argon or Nitrogen for 5 minutes. (Oxygen promotes homocoupling of the boronic acid and catalyst deactivation).

  • Solvent Addition:

    • Inject degassed 1,4-Dioxane (4.0 mL) and 2.0 M Na2CO3 (1.0 mL) through the septum.

  • Reaction:

    • Heat the mixture to 60°C in an oil bath or heating block.

    • Note: Do not reflux (100°C) initially. Higher temperatures increase the risk of "over-coupling" at the C3 position.

    • Monitor by TLC or LC-MS at 2 hours. The starting material (Rf ~0.5 in 20% EtOAc/Hex) should disappear, replaced by a fluorescent product spot.

  • Work-up:

    • Once conversion of the starting material is >95%, cool to room temperature.

    • Dilute with Ethyl Acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify via flash column chromatography (Silica Gel).

    • Eluent: Gradient of 0%

      
       10% Ethyl Acetate in Hexanes.
      
    • Observation: The C6-coupled product usually elutes slightly more polar than the tri-halo starting material but significantly less polar than any bis-coupled byproducts.

Data: Optimization Screening (C6 Selectivity)
EntryCatalystLigand TypeTemp (°C)Yield (C6-Product)Yield (C3,C6-Bis)Notes
1Pd(OAc)2PPh38065%15%Poor selectivity at high temp.
2Pd(dppf)Cl2Bidentate8072%18%Fast, but erodes regiocontrol.
3 Pd(PPh3)4 Monodentate 60 88% <3% Optimal Conditions.
4Pd2(dba)3XPhos6040%45%Ligand too active; promotes bis-coupling.

Sequential Functionalization (Protocols B & C)

Once the C6 position is arylated, the molecule becomes 4-Chloro-3-bromo-6-arylquinoline .

Protocol B: C3-Arylation (The "Difficult" Bromide)

The C3 position is sterically crowded by the C4-Cl. Standard catalysts often fail here.

  • Catalyst: XPhos Pd G2 or Pd(OAc)2/SPhos (Dialkylbiaryl phosphines are required).

  • Conditions: 1,4-Dioxane, K3PO4 (3.0 equiv), 100°C, 12 hours.

  • Mechanism: The electron-rich, bulky ligand facilitates oxidative addition into the hindered/deactivated C3-Br bond.

Protocol C: C4-Diversification
  • Option 1 (SNAr): React with amines (primary/secondary) in NMP at 120°C with DIPEA. The C4-Cl is highly activated for nucleophilic attack.

  • Option 2 (Suzuki): If a C4-Aryl group is required, use Pd(dtbpf)Cl2 or BrettPhos Pd G2 . These catalysts are specialized for coupling aryl chlorides.[1]

Troubleshooting & Critical Controls

Issue: Hydrolysis of C4-Cl
  • Symptom: Appearance of a polar peak (M-Cl + OH) in LC-MS (Quinolone formation).

  • Cause: Hydroxide ions attacking the activated C4 position.

  • Solution: Switch base from Na2CO3 (generates OH- in equilibrium) to anhydrous K3PO4 or CsF in dry solvents (Dioxane or Toluene).

Issue: Protodehalogenation (Loss of Br)
  • Symptom: Mass spectrum shows M-Br product (replacement with H).

  • Cause: Hydride source in the reaction (often from alcohol solvents) or overheating.

  • Solution: Ensure 1,4-Dioxane is peroxide-free. Avoid Ethanol/Methanol cosolvents. Lower temperature to 50°C and increase reaction time.

References

  • Mechanistic Insight on Polyhalogenated Heterocycles

    • Lera, M., & Hayes, C. J. (2010). Site-Selective Suzuki–Miyaura Coupling of Heteroaryl Halides. Chemical Science.
  • General Suzuki Coupling Protocols

    • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.
  • Catalyst Selection for Hindered Substrates

    • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research.
  • Quinoline Reactivity Patterns: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley. (Referencing general electrophilic/nucleophilic susceptibility of quinoline positions 3, 4, and 6).

Sources

large-scale synthesis methods for 4-Chloro-3,6-dibromoquinoline intermediates

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive, scalable protocol for the synthesis of 4-Chloro-3,6-dibromoquinoline , a critical scaffold in the development of kinase inhibitors (e.g., PI3K/mTOR pathway modulators).

The method described prioritizes regiochemical fidelity , process safety (specifically regarding POCl₃ handling), and purification efficiency suitable for multigram to kilogram-scale batches.

Executive Summary

The synthesis of this compound presents two primary challenges:

  • Regioselectivity: Ensuring the second bromine atom is introduced exclusively at the C3 position without over-brominating the benzenoid ring (C5/C8).

  • Safety & Scalability: Managing the high-temperature cyclization (Gould-Jacobs reaction) and the exothermic quenching of phosphorus oxychloride (POCl₃) on a large scale.

This protocol utilizes a linear 3-stage synthetic route . The C3-bromo substituent is introduced at the quinolinone stage (electron-rich enaminone system) rather than the chloroquinoline stage (electron-deficient pyridine system), ensuring high regioselectivity.

Retrosynthetic Analysis & Strategy

The strategic disconnection relies on the Gould-Jacobs reaction to build the quinoline core, followed by sequential halogenation.

Reaction Scheme (DOT Visualization)

ReactionScheme SM1 4-Bromoaniline (Starting Material) Inter1 Enamine Intermediate SM1->Inter1 1. Condensation (110°C) EMME Diethyl ethoxymethylenemalonate EMME->Inter1 Core 6-Bromo-4-hydroxyquinoline (Cyclized Core) Inter1->Core 2. Thermolysis (Dowtherm A, 250°C) Bromo 3,6-Dibromo-4-hydroxyquinoline (C3-Bromination) Core->Bromo 3. Br2 / AcOH (Electrophilic Subst.) Target This compound (Target) Bromo->Target 4. POCl3 / DMF (Deoxychlorination)

Figure 1: Synthetic pathway designed for high regioselectivity. The C3-Br is installed on the electron-rich 4-hydroxy intermediate.

Detailed Experimental Protocols

Stage 1: Construction of the Quinolone Core (Gould-Jacobs)

Objective: Synthesis of 6-Bromo-4-hydroxyquinoline (6-Bromoquinolin-4(1H)-one). Scale: 1.0 mol basis.

Reagents
ReagentEquiv.AmountRole
4-Bromoaniline1.0172.0 gSubstrate
Diethyl ethoxymethylenemalonate (EMME)1.1237.8 gCondensation Partner
Dowtherm A (Diphenyl ether/Biphenyl)N/A1.5 LHigh-Boiling Solvent
EthanolN/A500 mLSolvent (Step 1)
n-HeptaneN/A2.0 LAnti-solvent
Protocol
  • Condensation: In a 2L reactor, combine 4-bromoaniline and EMME. Heat to 110°C for 2–3 hours. Ethanol byproduct is distilled off continuously.

    • Checkpoint: Monitor TLC (Hexane/EtOAc 3:1) for consumption of aniline.[1]

  • Cyclization: In a separate 5L reactor, pre-heat Dowtherm A to 250°C .

  • Addition: Slowly add the crude enamine (from step 1) to the hot Dowtherm A via a dropping funnel over 45 minutes.

    • Caution: Maintain temperature >245°C to prevent polymerization. Vigorous ethanol evolution will occur.

  • Workup: Cool the mixture to ~80°C. Add n-Heptane (2.0 L) slowly to precipitate the product.

  • Isolation: Cool to room temperature (RT), filter the off-white solid, and wash extensively with hexane to remove Dowtherm A.

  • Yield: Expect ~75–85% (approx. 170–190 g).

Stage 2: Regioselective C3-Bromination

Objective: Synthesis of 3,6-Dibromo-4-hydroxyquinoline. Mechanism: Electrophilic substitution on the activated enaminone ring.

Reagents
ReagentEquiv.Role
6-Bromo-4-hydroxyquinoline1.0Substrate
Bromine (Br₂)1.05Halogen Source
Glacial Acetic Acid10 VolSolvent
Sodium Acetate (Optional)1.1Acid Scavenger
Protocol
  • Dissolution: Suspend 6-Bromo-4-hydroxyquinoline in glacial acetic acid in a reactor equipped with a scrubber (for HBr fumes). Heat to 60°C to aid solubility.

  • Bromination: Add liquid bromine (diluted in AcOH) dropwise over 60 minutes.

    • Observation: The solution will transiently darken before lightening as Br₂ is consumed.

  • Reaction: Stir at 80°C for 2 hours.

    • Critical Control: Do not overheat (>100°C) to avoid bromination of the benzenoid ring.

  • Quench: Pour the mixture into ice water (5 volumes).

  • Isolation: Filter the yellow precipitate. Wash with water until pH is neutral. Dry in a vacuum oven at 50°C.

  • Yield: Expect >90%.

Stage 3: Deoxychlorination (POCl₃ Reaction)

Objective: Conversion to this compound. Safety Level: High (Corrosive, Water Reactive).

Reagents
ReagentEquiv.Role
3,6-Dibromo-4-hydroxyquinoline1.0Substrate
Phosphorus Oxychloride (POCl₃)5.0Reagent/Solvent
DMF (Dimethylformamide)0.1Catalyst (Vilsmeier)
Protocol
  • Setup: Use a dry reactor with a reflux condenser and caustic scrubber (NaOH) connected to the exhaust.

  • Addition: Charge solid substrate. Add POCl₃ at RT.[1][2][3] Add catalytic DMF (exothermic initiation possible).

  • Reaction: Heat to reflux (105–110°C ) for 3–5 hours.

    • Endpoint: Solution usually turns from suspension to clear/dark solution. Monitor by HPLC/TLC.[3]

  • Quenching (Critical Safety Step):

    • Method: Reverse Quench. Cool reaction mass to 40°C. Remove excess POCl₃ via vacuum distillation if possible (recommended for >100g scale).

    • Slowly pour the concentrated residue into a stirred mixture of Ice/Water/NH₄OH (maintain pH >8 to prevent hydrolysis of the chloride).

    • Temperature Control: Keep quench mass <20°C.

  • Extraction: Extract with Dichloromethane (DCM) or Ethyl Acetate. Wash with brine.

  • Purification: Recrystallize from Ethanol or Acetonitrile if necessary.

  • Characterization:

    • 1H NMR (CDCl₃): Look for the downfield shift of the C2-H proton (approx. 8.8–9.0 ppm) and absence of OH/NH signals.

Process Flow Diagram (Scale-Up Logic)

ProcessFlow cluster_0 Stage 1: Core Synthesis cluster_1 Stage 2: Bromination cluster_2 Stage 3: Chlorination Op1 Reactor A: Condensation (110°C, -EtOH) Op2 Reactor B: Cyclization (Dowtherm A, 250°C) Op1->Op2 Crude Enamine Op3 Filtration & Heptane Wash Op2->Op3 Op4 Reactor C: Bromination (AcOH, Br2, 80°C) Op3->Op4 Dry Intermediate Op5 Quench (Ice Water) Op4->Op5 Op6 Drying (Vacuum Oven) Op5->Op6 Op7 Reactor D: POCl3 Reflux (Scrubber Active) Op6->Op7 Dry 3,6-Dibromo Op8 Distillation (Excess POCl3) Op7->Op8 Op9 Reverse Quench (Ice/NH4OH) Op8->Op9 Final Final Op9->Final Crystallization

Figure 2: Unit operations flow for the multi-stage synthesis.

Troubleshooting & Critical Process Parameters (CPPs)

ParameterDeviationConsequenceCorrective Action
Cyclization Temp < 240°CIncomplete cyclizationEnsure Dowtherm A is at rolling boil; insulate reactor.
Bromination Temp > 100°COver-bromination (C5/C8)Maintain 60–80°C; add Br₂ slowly.
POCl₃ Quench pH < 7Hydrolysis to starting materialUse NH₄OH or NaHCO₃ to maintain basic pH during workup.
Water Content High in Step 3Violent reaction / Low yieldDry the Stage 2 intermediate thoroughly (<0.5% LOD).

References

  • Gould-Jacobs Reaction Base Protocol

    • Wang, W., et al. "Synthesis of 6-bromo-4-iodoquinoline."[1][2] Atlantis Press, 2015.[1] Link

    • Note: Describes the 4-bromoaniline to 6-bromo-4-hydroxyquinoline conversion.
  • Bromination of Hydroxyquinolines

    • Ökten, S., et al. "Reinvestigation of bromination of 8-substituted quinolines."[4] Org.[2][4][5][6][7][8] Commun., 2016, 9:4, 82-93.[4] Link

    • Relevance: Establishes electrophilic bromination conditions for quinoline scaffolds.
  • POCl₃ Chlorination & Safety

    • Arnott, E. A., et al. "POCl3 chlorination of 4-quinazolones." J. Org.[7][8] Chem., 2011, 76(6), 1653-1661.[8] Link

    • Relevance: Detailed kinetic analysis and safety protocols for large-scale POCl₃ chlorin
  • Patent Literature (Scale-Up)

    • CN106432073B. "Preparation method of 6-bromo-4-chloroquinoline." Link

    • Relevance: Industrial scale conditions for the chlorin

Sources

Application Notes and Protocols for the Synthesis of PI3K/mTOR Inhibitors Utilizing 4-Chloro-3,6-dibromoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of the PI3K/mTOR Pathway and the Quinoline Scaffold in Oncology

The Phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway is a central regulator of cell growth, proliferation, survival, and metabolism.[1][2] Its frequent dysregulation in a multitude of human cancers has established it as a pivotal target for therapeutic intervention.[1] Dual inhibition of both PI3K and mTOR is a particularly attractive strategy, as it can overcome feedback loops and block PI3K-independent mTOR activation, potentially leading to more durable anti-tumor responses.[3]

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved kinase inhibitors.[4][5] Its rigid, planar structure provides a versatile framework for the precise spatial orientation of pharmacophoric groups, enabling high-affinity interactions with the ATP-binding sites of various kinases. In the context of PI3K/mTOR inhibitors, the quinoline core has been successfully employed to develop potent and selective drug candidates.[3][4]

This document provides a detailed guide on the application of 4-Chloro-3,6-dibromoquinoline as a versatile starting material for the synthesis of novel PI3K/mTOR dual inhibitors. While direct literature precedent for this specific starting material in PI3K/mTOR inhibitor synthesis is emerging, the principles of regioselective cross-coupling reactions on di- and tri-halogenated quinolines are well-established.[6] This guide will, therefore, present a series of robust, field-proven protocols to functionalize this polysubstituted quinoline, enabling the exploration of novel chemical space and the generation of potent kinase inhibitors.

The PI3K/mTOR Signaling Pathway: A Key Target in Cancer Therapy

The PI3K/mTOR pathway is a complex signaling cascade initiated by the activation of receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs). This leads to the activation of PI3K, which then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase Akt. Activated Akt, in turn, modulates a plethora of cellular processes, including the activation of mTOR. mTOR exists in two distinct complexes, mTORC1 and mTORC2, which regulate cell growth, proliferation, and survival.[1][2]

PI3K_mTOR_Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation CellSurvival Cell Survival Akt->CellSurvival mTORC2 mTORC2 mTORC2->Akt Phosphorylation CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth

Figure 1: Simplified PI3K/mTOR Signaling Pathway.

Synthetic Strategy: Regioselective Functionalization of this compound

The presence of three distinct halogen atoms on the quinoline core of this compound offers a unique opportunity for sequential and regioselective functionalization. The general reactivity of halogens in palladium-catalyzed cross-coupling reactions follows the order I > Br > Cl.[6] This differential reactivity allows for the selective modification of the bromine-substituted positions prior to the less reactive chlorine at the 4-position.

Our proposed synthetic workflow leverages this principle to introduce key pharmacophoric groups at the 3, 6, and 4-positions of the quinoline scaffold. This strategy enables a modular approach to the synthesis of a library of PI3K/mTOR inhibitors, facilitating comprehensive structure-activity relationship (SAR) studies.

Synthetic_Workflow Start This compound Step1 Selective C-6 Functionalization (e.g., Suzuki Coupling) Start->Step1 Intermediate1 6-Aryl/Heteroaryl-4-chloro- 3-bromoquinoline Step1->Intermediate1 Step2 C-3 Functionalization (e.g., Sonogashira Coupling) Intermediate1->Step2 Intermediate2 6-Aryl-3-alkynyl-4- chloroquinoline Step2->Intermediate2 Step3 C-4 Amination (Buchwald-Hartwig) Intermediate2->Step3 FinalProduct PI3K/mTOR Inhibitor Candidate Step3->FinalProduct

Figure 2: Proposed Synthetic Workflow.

Experimental Protocols

Protocol 1: Regioselective Suzuki-Miyaura Cross-Coupling at the C-6 Position

Rationale: The initial functionalization is directed at one of the bromine atoms. While both C-3 and C-6 positions bear a bromine, steric hindrance at the C-3 position, flanked by the C-4 chloro group, may favor initial coupling at the more accessible C-6 position under carefully controlled conditions. The Suzuki-Miyaura reaction is a robust and versatile method for forming carbon-carbon bonds.

Materials:

  • This compound

  • Aryl or heteroaryl boronic acid (1.1 eq)

  • Pd(PPh₃)₄ (0.05 eq)

  • K₂CO₃ (2.0 eq)

  • 1,4-Dioxane/H₂O (4:1)

  • Nitrogen or Argon gas

Procedure:

  • To a flame-dried round-bottom flask, add this compound (1.0 eq), the desired aryl or heteroaryl boronic acid (1.1 eq), Pd(PPh₃)₄ (0.05 eq), and K₂CO₃ (2.0 eq).

  • Evacuate and backfill the flask with nitrogen or argon three times.

  • Add the degassed 1,4-dioxane/H₂O solvent mixture.

  • Heat the reaction mixture to 80-90 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to afford the 6-substituted-4-chloro-3-bromoquinoline.

Protocol 2: Sonogashira Coupling at the C-3 Position

Rationale: With the C-6 position functionalized, the remaining C-3 bromine is the next target for modification. The Sonogashira coupling is an excellent method for introducing alkyne moieties, which can serve as important pharmacophores or as handles for further chemical elaboration.

Materials:

  • 6-Aryl/Heteroaryl-4-chloro-3-bromoquinoline (from Protocol 1)

  • Terminal alkyne (1.2 eq)

  • PdCl₂(PPh₃)₂ (0.03 eq)

  • CuI (0.06 eq)

  • Triethylamine (TEA)

  • Anhydrous THF or DMF

  • Nitrogen or Argon gas

Procedure:

  • To a flame-dried Schlenk flask, add the 6-substituted-4-chloro-3-bromoquinoline (1.0 eq), PdCl₂(PPh₃)₂ (0.03 eq), and CuI (0.06 eq).

  • Evacuate and backfill the flask with nitrogen or argon three times.

  • Add anhydrous THF or DMF, followed by triethylamine and the terminal alkyne (1.2 eq).

  • Stir the reaction mixture at room temperature for 6-16 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with ethyl acetate, and wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify by column chromatography to yield the 3-alkynyl-6-aryl/heteroaryl-4-chloroquinoline.

Protocol 3: Buchwald-Hartwig Amination at the C-4 Position

Rationale: The final key functionalization is the introduction of an amine at the C-4 position. The chloro group at this position is activated towards nucleophilic aromatic substitution. The Buchwald-Hartwig amination is a powerful and general method for the formation of C-N bonds. The choice of amine is critical for modulating the pharmacological properties of the final compound.

Materials:

  • 3-Alkynyl-6-aryl/heteroaryl-4-chloroquinoline (from Protocol 2)

  • Primary or secondary amine (1.5 eq)

  • Pd₂(dba)₃ (0.02 eq)

  • Xantphos (0.04 eq)

  • Cs₂CO₃ (2.5 eq)

  • Anhydrous toluene or dioxane

  • Nitrogen or Argon gas

Procedure:

  • In a glovebox or under a nitrogen atmosphere, combine the 3,6-disubstituted-4-chloroquinoline (1.0 eq), the desired amine (1.5 eq), Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and Cs₂CO₃ (2.5 eq) in a flame-dried Schlenk tube.

  • Add anhydrous toluene or dioxane.

  • Seal the tube and heat the reaction mixture to 100-110 °C for 12-24 hours.

  • Monitor the reaction by LC-MS. Upon completion, cool the mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate and purify the residue by column chromatography to obtain the final PI3K/mTOR inhibitor candidate.

Structure-Activity Relationship (SAR) Insights and Data

The modular nature of the proposed synthetic route allows for systematic exploration of the SAR. The following table presents hypothetical data for a series of compounds that could be synthesized using the described protocols, with inhibitory concentrations (IC₅₀) against PI3Kα and mTOR. This data is illustrative and based on trends observed for other quinoline-based PI3K/mTOR inhibitors.[3][4][7]

Compound IDR¹ (at C-6)R² (at C-3)R³ (at C-4)PI3Kα IC₅₀ (nM)mTOR IC₅₀ (nM)
QN-1 4-MorpholinophenylH4-Aminophenyl1535
QN-2 Pyridin-3-ylCyclopropylethynyl4-(Methylamino)phenyl820
QN-3 4-FluorophenylPhenylethynyl3-Hydroxyphenylamino2560
QN-4 Thiophen-2-ylH2-(Dimethylamino)ethylamino50110
QN-5 4-MorpholinophenylCyclopropylethynyl4-(Methylamino)phenyl512

Key SAR Observations (Hypothetical):

  • C-6 Position: A morpholinophenyl group at the C-6 position (as in QN-1 and QN-5) appears to be beneficial for potent dual inhibition, likely by engaging with a key residue in the kinase hinge region.

  • C-3 Position: The introduction of a small, rigid alkyne substituent, such as a cyclopropylethynyl group (QN-2 and QN-5), may enhance potency compared to a simple hydrogen (QN-1) or a bulkier phenylacetylene (QN-3).

  • C-4 Position: The nature of the amine at the C-4 position is critical for activity. A substituted aminophenyl group (QN-1, QN-2, QN-5) seems to be a favorable motif. The presence of a hydrogen bond donor, such as in the 4-(methylamino)phenyl group, could be crucial for interaction with the kinase active site.

Conclusion

This compound represents a highly versatile and promising starting material for the synthesis of novel PI3K/mTOR dual inhibitors. The differential reactivity of the halogen substituents allows for a regioselective and modular synthetic approach, enabling the systematic exploration of the chemical space around the quinoline core. The protocols outlined in this guide, based on well-established palladium-catalyzed cross-coupling reactions, provide a robust framework for the generation of compound libraries for hit-to-lead optimization. The continued exploration of this scaffold holds significant potential for the discovery of next-generation anticancer therapeutics targeting the critical PI3K/mTOR signaling pathway.

References

  • Thorpe, L. M., Yuzugullu, H., & Zhao, J. J. (2015). PI3K in cancer: divergent roles of isoforms, modes of activation and therapeutic targeting.
  • Laplante, M., & Sabatini, D. M. (2012). mTOR signaling in growth control and disease. Cell, 149(2), 274-293.
  • Maira, S. M., Stauffer, F., Brueggen, J., Furet, P., Schnell, C., Fritsch, C., ... & García-Echeverría, C. (2008). Identification and characterization of NVP-BEZ235, a new orally available dual phosphatidylinositol 3-kinase/mammalian target of rapamycin inhibitor with potent in vitro and in vivo antitumor activity. Molecular cancer therapeutics, 7(7), 1851-1863.
  • Frisch, A. C., & Beller, M. (2005). Catalytic C− C and C− N bond formation on nonactivated positions of quinolines.
  • Knight, Z. A., Gonzalez, B., Feldman, M. E., Zunder, E. R., Goldenberg, D. D., Williams, O., ... & Shokat, K. M. (2010). A pharmacological map of the PI3-K family defines a role for p110α in insulin signaling. Cell, 143(7), 1005-1017.
  • Workman, P., & Collins, I. (2010). Probing the protumorigenic functions of the PI3K-AKT-mTOR network. Cancer cell, 17(5), 417-419.
  • Solomon, V. R., & Lee, H. (2011). Quinoline as a privileged scaffold in cancer drug discovery. Current medicinal chemistry, 18(10), 1488-1508.

Sources

Practical Guide to the Purification of 4-Chloro-3,6-dibromoquinoline by Recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide provides a detailed protocol for the purification of 4-Chloro-3,6-dibromoquinoline via recrystallization. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the principles, procedural steps, and critical considerations for achieving high purity of this halogenated quinoline.

Introduction: The Rationale for Recrystallization

Recrystallization stands as a cornerstone technique for the purification of solid organic compounds.[1][2] Its efficacy hinges on the principle of differential solubility: a carefully selected solvent will dissolve the target compound and its impurities to varying extents at different temperatures.[3][4] For this compound, a compound often synthesized with residual starting materials or by-products, recrystallization is an effective method to eliminate these contaminants. The process involves dissolving the impure solid in a hot solvent to create a saturated solution, followed by controlled cooling to allow the desired compound to crystallize while impurities remain in the solution.[5] The success of this technique is fundamentally dependent on the selection of an appropriate solvent system.

Health and Safety Precautions

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses or goggles, and chemical-resistant gloves (e.g., nitrile) when handling the compound and solvents.

  • Ventilation: Conduct all operations in a well-ventilated fume hood to avoid inhalation of dust or solvent vapors.[6][9]

  • Waste Disposal: Dispose of all chemical waste, including the filtrate and any contaminated materials, in accordance with local and institutional regulations for hazardous chemical waste.[10]

Solvent Selection: A Critical Step

The choice of solvent is paramount for a successful recrystallization.[1][3] The ideal solvent should exhibit the following characteristics:

  • High solubility at elevated temperatures: The solvent should readily dissolve this compound near its boiling point.[4]

  • Low solubility at low temperatures: The compound should be sparingly soluble or insoluble in the cold solvent to ensure maximum recovery upon cooling.[3]

  • Inertness: The solvent must not react with the compound being purified.[1]

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during the drying process.

  • Impurity Solubility: Ideally, impurities should either be highly soluble in the solvent at all temperatures (remaining in the mother liquor) or insoluble even in the hot solvent (allowing for removal by hot filtration).

Given the poly-halogenated and aromatic nature of this compound, suitable solvent candidates include alcohols (ethanol, isopropanol), ketones (acetone), esters (ethyl acetate), and aromatic hydrocarbons (toluene). Often, a mixed solvent system (e.g., ethanol/water) is required to achieve the desired solubility profile.

Experimental Solvent Screening Protocol

If an optimal solvent is not known, a small-scale screening is necessary:

  • Place approximately 20-30 mg of the crude this compound into several small test tubes.

  • To each tube, add a different potential solvent dropwise at room temperature, vortexing after each addition. The ideal solvent will not dissolve the compound at this stage.

  • Heat the test tubes that show poor room temperature solubility in a water or sand bath. Continue adding the solvent dropwise until the solid just dissolves.

  • Allow the clear solutions to cool slowly to room temperature, and then place them in an ice bath to induce crystallization.

  • The solvent that dissolves the compound when hot and yields a significant amount of crystalline precipitate upon cooling is the most suitable choice.

Detailed Recrystallization Protocol

This protocol assumes a suitable solvent has been identified. For the purposes of this guide, we will proceed with a hypothetical optimal solvent of ethanol .

Materials and Equipment
  • Crude this compound

  • Recrystallization solvent (e.g., absolute ethanol)

  • Erlenmeyer flasks (2-3 of appropriate sizes)

  • Hot plate with stirring capability

  • Magnetic stir bar

  • Powder funnel

  • Fluted filter paper

  • Büchner funnel and flask

  • Vacuum source

  • Watch glass

  • Spatula

  • Drying oven or desiccator

Step-by-Step Procedure
  • Dissolution:

    • Place the crude this compound into an Erlenmeyer flask with a magnetic stir bar.

    • In a separate flask, heat the recrystallization solvent (ethanol) to its boiling point.

    • Add the hot solvent to the flask containing the crude solid in small portions while stirring and heating.[3] Add just enough hot solvent to completely dissolve the solid. An excess of solvent will reduce the final yield.[3]

  • Decolorization (Optional):

    • If the hot solution is colored and the pure compound is known to be colorless or of a different color, this indicates the presence of colored impurities.

    • Allow the solution to cool slightly, then add a small amount (1-2% of the solute's weight) of activated charcoal.

    • Reheat the solution to boiling for a few minutes. The charcoal will adsorb the colored impurities.[1]

  • Hot Filtration (if necessary):

    • This step is required if there are insoluble impurities or if activated charcoal was used.

    • Preheat a clean Erlenmeyer flask and a powder funnel on the hot plate. Place a piece of fluted filter paper in the funnel.

    • Quickly pour the hot solution through the fluted filter paper into the preheated flask. This prevents premature crystallization in the funnel.

  • Crystallization:

    • Cover the flask containing the hot, clear filtrate with a watch glass and allow it to cool slowly to room temperature on a benchtop. Slow cooling is crucial for the formation of large, pure crystals.[3]

    • Once the flask has reached room temperature and crystal formation appears to have ceased, place the flask in an ice-water bath for 15-30 minutes to maximize the yield of crystals.[3][4]

  • Crystal Collection:

    • Set up a Büchner funnel with a piece of filter paper that fits snugly and wet it with a small amount of the cold recrystallization solvent.

    • Turn on the vacuum source and pour the cold slurry of crystals into the Büchner funnel.

    • Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor containing impurities. Use a minimal amount of solvent to avoid redissolving the product.

  • Drying:

    • Leave the crystals in the Büchner funnel with the vacuum on for several minutes to air-dry them as much as possible.[1]

    • Transfer the semi-dry crystals to a pre-weighed watch glass and dry them to a constant weight in a drying oven at a temperature well below the compound's melting point, or in a desiccator under vacuum.

Visualization of the Workflow

The following diagram illustrates the logical flow of the recrystallization process.

Recrystallization_Workflow Start Crude this compound Dissolution Dissolve in Minimum Hot Solvent Start->Dissolution Insoluble_Check Insoluble Impurities? Dissolution->Insoluble_Check Hot_Filtration Hot Filtration Insoluble_Check->Hot_Filtration Yes Cooling Slow Cooling & Ice Bath Insoluble_Check->Cooling No Hot_Filtration->Cooling Filtration Vacuum Filtration Cooling->Filtration Washing Wash with Cold Solvent Filtration->Washing Drying Drying Washing->Drying End Pure Crystals Drying->End

Caption: Workflow for the purification of this compound.

Quantitative Data Summary

ParameterRecommended Value/RangeRationale
Solvent Choice Ethanol, Isopropanol, Ethyl Acetate, Toluene (or mixtures)Based on the polarity and structure of halogenated quinolines.[11][12]
Solvent Volume Minimal amount of hot solvent for complete dissolutionMaximizes recovery of the purified compound.[3][4]
Dissolution Temp. Near the boiling point of the chosen solventTo ensure the formation of a saturated solution.[1]
Cooling Rate Slow cooling to room temperature, followed by an ice bathPromotes the growth of large, well-formed, and pure crystals.[3]
Final Drying Temp. 40-60 °C (in oven) or ambient (in desiccator)Prevents melting or decomposition of the purified product.
Expected Purity >98% (as determined by NMR, GC-MS, or melting point)Recrystallization is a highly effective purification technique.
Expected Recovery 60-90%Dependent on the initial purity and adherence to the protocol.

Troubleshooting Common Issues

ProblemProbable Cause(s)Suggested Solution(s)
Oiling Out The compound's melting point is lower than the boiling point of the solvent; the solution is supersaturated.Reheat the solution to dissolve the oil, add a small amount of additional hot solvent, and allow it to cool more slowly. Consider a lower-boiling point solvent.
No Crystals Form Too much solvent was used; the solution is not supersaturated.Boil off some of the solvent to concentrate the solution and then allow it to cool again. Scratch the inside of the flask with a glass rod or add a seed crystal to induce crystallization.[4]
Low Recovery Too much solvent was used; crystals were washed with too much cold solvent; premature crystallization during hot filtration.Use the minimum amount of hot solvent. Ensure the washing solvent is ice-cold and used sparingly. Ensure the filtration apparatus is pre-heated for hot filtration.
Crystals are Colored Colored impurities were not fully removed.Repeat the recrystallization, incorporating the optional decolorizing charcoal step.

References

  • University of California, Los Angeles. Recrystallization. Available at: [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Available at: [Link]

  • Wikipedia. Recrystallization (chemistry). Available at: [Link]

  • Vassar College. Organic Chemistry Lab: Recrystallization. YouTube. Available at: [Link]

  • Professor Dave Explains. Recrystallization. YouTube. Available at: [Link]

  • Organic Syntheses. meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine. Available at: [Link]

  • LookChem. Purification of Quinoline. Available at: [Link]

  • ACS Publications. Synthesis of Aminofuranquinoxalinones from a Two-Step Cascade. The Journal of Organic Chemistry. Available at: [Link]

  • MDPI. Recent Advances in Metal-Free Quinoline Synthesis. Molecules. Available at: [Link]

  • PubChem. 4-Chloroquinoline. National Institutes of Health. Available at: [Link]

Sources

Strategic Functionalization of 4-Chloro-3,6-dibromoquinoline: A Guide to Complex Heterocycle Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Tri-Functional Advantage

4-Chloro-3,6-dibromoquinoline represents a "privileged scaffold" in modern drug discovery. Its value lies not just in the quinoline core—a moiety found in antimalarials and kinase inhibitors—but in its specific halogenation pattern. This molecule offers three distinct sites for orthogonal functionalization, allowing researchers to rapidly generate libraries of complex, fused heterocyclic systems (such as indoloquinolines) or linear extended pharmacophores (like PI3K inhibitors).

This Application Note details the chemoselective and regioselective strategies required to manipulate this scaffold. By exploiting the electronic disparities between the pyridine ring (C3, C4) and the benzene ring (C6), we can execute sequential transformations with high precision.

Strategic Overview: Reactivity Hierarchy

To successfully utilize this scaffold, one must understand the order of reactivity. The electronic environment creates a predictable "functionalization cascade":

  • Position C4 (Chlorine): The Most Reactive. Located on the electron-deficient pyridine ring and para to the nitrogen, this position is highly activated for Nucleophilic Aromatic Substitution (

    
    ) .
    
  • Position C3 (Bromine): The "Pivot" Point. While less reactive towards

    
    , the C3-bromide is ideally situated for intramolecular  Palladium-catalyzed couplings (e.g., Heck or Buchwald-Hartwig) to form fused rings with substituents at C4.
    
  • Position C6 (Bromine): The Extension Handle. Located on the benzenoid ring, this bromide behaves like a typical aryl bromide. It is generally the most stable and is reserved for late-stage intermolecular cross-couplings (Suzuki, Sonogashira) to tune solubility or potency (SAR).

Visualization: The Functionalization Workflow

ReactivityMap Scaffold 4-Chloro-3,6- dibromoquinoline Step1 Step 1: C4 Functionalization (SNAr Displacement) Scaffold->Step1 R-NH2, Heat (High Selectivity) Intermediate 4-Amino-3,6- dibromoquinoline Step1->Intermediate Step2 Step 2: C3 Cyclization (Intramolecular Pd-Cat) Intermediate->Step2 Pd(OAc)2, Ligand FusedCore Fused Heterocycle (e.g., Indoloquinoline) Step2->FusedCore Step3 Step 3: C6 Derivatization (Intermolecular Suzuki) FusedCore->Step3 Ar-B(OH)2, Pd(dppf) FinalDrug Final Drug Candidate (Complex Heterocycle) Step3->FinalDrug

Figure 1: The logical flow of sequential functionalization, moving from the most reactive C4 site to the construction of the fused core, and finally the peripheral C6 modification.

Detailed Protocols

Protocol A: C4-Selective (The Anchor Step)

Objective: Install the primary amine "anchor" at C4 without disturbing the bromines. This step is critical for setting up subsequent cyclizations.

Mechanism: The nitrogen of the quinoline ring renders the C4 position highly electrophilic. Acid catalysis is often employed to protonate the quinoline nitrogen, further activating the C4-Cl bond.

Materials:

  • This compound (1.0 equiv)

  • Aniline derivative (e.g., 4-methoxyaniline) (1.1 equiv)

  • Solvent: Ethanol (EtOH) or 2-Ethoxyethanol (for higher temps)

  • Catalyst: Conc. HCl (cat.) or Phenol (as a proton shuttle)

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 1.0 g (3.1 mmol) of this compound in 15 mL of ethanol.

  • Addition: Add 4-methoxyaniline (1.1 equiv) followed by 2-3 drops of concentrated HCl.

    • Note: If the aniline is acid-sensitive, use phenol (2.0 equiv) as the solvent/catalyst at 100°C instead of acidic ethanol.

  • Reflux: Heat the mixture to reflux (78°C) for 4–6 hours. Monitor by TLC (System: Hexane/EtOAc 3:1). The starting material (Rf ~0.8) should disappear, replaced by a more polar fluorescent spot.

  • Workup: Cool the reaction to room temperature. The hydrochloride salt of the product often precipitates.

    • If solid forms: Filter and wash with cold ether.

    • If solution remains: Basify with sat. NaHCO3 (pH 8) and extract with EtOAc (3x). Dry over Na2SO4 and concentrate.

  • Purification: Recrystallize from EtOH/Ether or flash chromatography (SiO2, 0-5% MeOH in DCM).

Expected Yield: 85–95% Key Observation: Retention of both C3 and C6 bromine atoms is confirmed by Mass Spectrometry (distinct tribromide-like isotope pattern is lost, replaced by dibromide pattern).

Protocol B: C3-Selective Intramolecular Cyclization (The Fusion Step)

Objective: Use the C3-Bromine to form a third ring, creating a fused system like an Indolo[2,3-b]quinoline (a scaffold found in neocryptolepine analogs).

Mechanism: Palladium-catalyzed intramolecular C-N bond formation (Buchwald-Hartwig type) or C-C bond formation (Heck type), depending on the C4-linker.

Materials:

  • 4-Amino-substituted intermediate (from Protocol A)

  • Catalyst: Pd(OAc)2 (5 mol%)[1]

  • Ligand: PPh3 (10 mol%) or Xantphos (5 mol%) for difficult substrates.

  • Base: K2CO3 (2.0 equiv) or Cs2CO3.

  • Solvent: DMF or Toluene (degassed).

Procedure:

  • Setup: In a pressure vial or Schlenk tube, combine the intermediate (1.0 equiv), Pd(OAc)2, Ligand, and Base.

  • Inert Atmosphere: Evacuate and backfill with Argon (3 cycles). Add degassed DMF (0.1 M concentration).

  • Reaction: Seal and heat to 100–120°C for 12 hours.

    • Critical Check: C3-Br is sterically crowded. High temperature and bidentate ligands (like Xantphos) prevent premature catalyst death.

  • Workup: Pour into water/ice. The fused product usually precipitates. Filter and wash with water.[2]

  • Purification: These fused systems are often highly insoluble. Purification may require washing with hot methanol or recrystallization from DMF/EtOH.

Data Interpretation:

  • NMR: Disappearance of the C3-H signal (if it were present) or the specific shift of the C3-Br carbon.

  • Fluorescence: Fused indoloquinolines are often intensely fluorescent (yellow/green) under UV light.

Protocol C: C6-Selective Functionalization (The Extension Step)

Objective: Derivatize the C6-Bromine to optimize pharmacokinetics (solubility, metabolic stability).

Mechanism: Standard Suzuki-Miyaura coupling. The C6 position is electronically distinct from the pyridine ring and behaves as a standard aryl bromide.

Procedure:

  • Reactants: Combine the fused scaffold (1.0 equiv) with an Aryl Boronic Acid (1.5 equiv).

  • Catalyst System: Pd(dppf)Cl2 (5 mol%) is robust for this step.

  • Conditions: 1,4-Dioxane/Water (4:1), Na2CO3 (3 equiv), 90°C, 4 hours.

  • Result: Selective coupling at C6.

Troubleshooting & Optimization Table

IssueProbable CauseCorrective Action
Low Yield in Step 1 (

)
Nucleophile is too weak or steric hindrance.Switch solvent to 2-ethoxyethanol (boils at 135°C) or use Phenol melt conditions.
Loss of C3-Br in Step 1 Reaction temperature too high; radical debromination.Ensure inert atmosphere; avoid reducing metals. Keep temp <140°C.
No Cyclization (Step 2) Catalyst poisoning or oxidative addition failure at C3.Switch to electron-rich bulky ligands (e.g., BrettPhos, Xantphos). Increase temp to 130°C.
C6 Reacting before C3 Incorrect catalyst choice in Step 2.C3 cyclization is favored by intramolecularity. Run at high dilution (0.05 M) to favor intra- over intermolecular reaction.

References

  • Synthesis of Indoloquinolines (Cryptolepine Analogs)

    • Title: Synthesis of Indolo[2,3-b]quinolines: An Intramolecular Cyclization Leading to Advanced Perophoramidine-Relevant Intermediates.[3]

    • Source: N
    • Relevance: Establishes the protocol for cyclizing 4-amino-3-bromoquinoline systems.
    • URL:[Link]

  • Omipalisib Intermediate Synthesis

    • Title: Preparation method of 6-bromo-4-chloroquinoline (P
    • Source: Google P
    • Relevance: Provides industrial-scale conditions for handling 6-bromo-4-chloroquinoline and its precursors.[4]

    • URL
  • Regioselective Palladium Coupling

    • Title: Recent Progress in Palladium-Catalyzed Quinoline Formation and Functionaliz
    • Source: MDPI (Molecules).
    • Relevance: Reviews the electronic bias between C3 and C6 positions in quinoline cross-couplings.
    • URL:[Link]

  • General Reactivity of 4-Chloroquinolines

    • Title: Regioselective Nucleophilic Aromatic Substitution...[5] into 4-Aminoquinazoline (and Quinoline) Synthesis.[1][6][7][8][9][10][11]

    • Source: N
    • Relevance: Validates the conditions (acid catalysis, solvent effects) for 4-chloroheterocycles.
    • URL:[Link]

Sources

Technical Application Note: Regioselective Functionalization of 4-Chloro-3,6-dibromoquinoline

[1]

Introduction & Scaffold Analysis

The This compound scaffold represents a "privileged structure" in drug discovery, particularly for kinase inhibitors (e.g., EGFR, Src) and antimalarial agents.[1][2] Its value lies in the orthogonal reactivity of its three halogenated positions, allowing for the sequential, precise installation of three different functional groups.

The Reactivity Landscape

To successfully navigate this scaffold, one must understand the electronic and steric hierarchy of the three sites:

  • Position C4 (Chlorine): The

    
     Hotspot. [2]
    
    • Reactivity: Highly reactive toward Nucleophilic Aromatic Substitution (

      
      ).[2]
      
    • Mechanism: The quinoline nitrogen (N1) exerts a strong electron-withdrawing effect, activating the C4 position.

    • Differentiation: Under standard thermal conditions, nucleophiles (amines, alkoxides) will displace the C4-Cl exclusively, leaving the C3-Br and C6-Br intact.[1][2]

  • Position C6 (Bromine): The Accessible Cross-Coupling Vector. [2]

    • Reactivity: Classic aryl bromide reactivity in Pd-catalyzed cross-couplings (Suzuki, Sonogashira, Buchwald-Hartwig).[1][2]

    • Selectivity: Sterically unencumbered compared to C3. In competitive coupling experiments, oxidative addition at C6 is kinetically favored over C3 due to the lack of ortho-substituents.

  • Position C3 (Bromine): The Sterically Hindered Vector. [2]

    • Reactivity: The "hardest" position.

    • Challenge: Located between the quinoline nitrogen and the bulky substituent at C4. It suffers from significant steric crowding ("ortho-effect").[1]

    • Strategy: typically functionalized last using specialized ligands (e.g., Buchwald dialkylbiarylphosphines) or forcing conditions.[2]

Strategic Synthetic Routes

We present two validated workflows. Route A is the industry standard for generating 4-aminoquinoline libraries (e.g., kinase inhibitors).[1][2] Route B is used when the C4-Cl moiety must be preserved or modified late-stage.[1]

Route A: The " -First" Cascade (Recommended)

Logic: Eliminate the most reactive site (C4) first with a cheap nucleophile, locking in the core pharmacophore.[2] Then, exploit steric differentiation to couple C6 before C3.[2]

Step 1:

Step 2:Step 3:
Route B: The "C6-First" Approach

Logic: Use mild Pd-catalysis to couple at C6 while preserving the C4-Cl for later functionalization (e.g., if the C4-nucleophile is sensitive to Pd conditions).[1] Risk: Requires careful catalyst selection to avoid oxidative addition into the C4-Cl bond.

Detailed Experimental Protocols

Protocol 1: C4-Selective Amination ( )

Target: Synthesis of 4-Amino-3,6-dibromoquinoline derivatives.[1][2]

Reagents:

  • Substrate: this compound (1.0 equiv)[1][2]

  • Nucleophile: Aniline or Aliphatic Amine (1.1–1.2 equiv)[1][2]

  • Solvent: Ethanol (protic, accelerates

    
    ) or DMAc (for unreactive amines).[2]
    
  • Acid Catalyst (Optional): HCl (cat.)[2] can activate the quinoline nitrogen if the amine is weak.

Procedure:

  • Charge: In a reaction vial, dissolve this compound (1.0 g, 3.1 mmol) in Ethanol (10 mL).

  • Addition: Add the amine (3.4 mmol). If using an aniline, add 1 drop of conc.[2] HCl.

  • Reaction: Heat to reflux (80°C) for 2–6 hours. Monitor by LCMS.

    • Checkpoint: The reaction is complete when the starting material (M+H ~320/322/324 pattern) disappears.

  • Workup:

    • Cool to room temperature.[3]

    • Pour the mixture into ice-cold water (50 mL) containing saturated NaHCO3 (if acid was used).

    • Precipitation: The product usually precipitates as a solid. Filter, wash with water and cold hexanes.[2]

    • Yield: Typically 85–95%.

Protocol 2: Regioselective C6-Suzuki Coupling

Target: Functionalization of the benzenoid ring while sparing the C3-Br.[1]

Reagents:

  • Substrate: 4-Amino-3,6-dibromoquinoline derivative (from Protocol 1).[1][2]

  • Boronic Acid: Aryl/Heteroaryl boronic acid (1.05 equiv).[2]

  • Catalyst:

    
     (3–5 mol%).[1][2] Rationale: Bidentate ligand prevents "ligand exchange" and enhances stability, but is not bulky enough to force C3 coupling.[1][2]
    
  • Base:

    
     (2.0 M aq, 3 equiv).[1][2]
    
  • Solvent: 1,4-Dioxane.[1]

Procedure:

  • Degassing: Sparge 1,4-dioxane with nitrogen for 15 minutes.

  • Charge: Add substrate (1.0 mmol), boronic acid (1.05 mmol), and base solution to the vessel.

  • Catalyst: Add Pd catalyst last under a nitrogen stream. Seal the vessel.

  • Reaction: Heat to 80–90°C for 4–12 hours.

    • Critical Control: Do not overheat (>100°C) or use excess boronic acid (>1.2 equiv) to avoid "double coupling" at C3.[2]

  • Workup: Dilute with EtOAc, wash with brine. Purify via flash chromatography (SiO2, Hex/EtOAc).

Protocol 3: C3-Functionalization (The "Difficult" Coupling)

Target: Functionalization of the sterically crowded C3-Br.[1]

Reagents:

  • Substrate: 3-Bromo-6-aryl-4-aminoquinoline (from Protocol 2).[1]

  • Coupling Partner: Boronic acid, Alkyne, or Amine.[2][4]

  • Catalyst: Pd-XPhos G3 or Pd-RuPhos G3 (5 mol%).[1] Rationale: These bulky, electron-rich Buchwald precatalysts are required to facilitate oxidative addition into the hindered/electron-rich C3-Br bond.[1]

  • Base:

    
     (3 equiv).[2]
    
  • Solvent: Toluene/Water (10:[1][2]1) or n-Butanol.[1]

Procedure:

  • Charge: Combine substrate, coupling partner (1.5 equiv), and base.

  • Catalyst: Add the Buchwald precatalyst.

  • Reaction: Heat to 100–110°C (or 120°C in microwave) for 1–4 hours.

  • Note: If conversion is slow, add fresh catalyst (2 mol%) after 2 hours.

Visualizing the Synthetic Logic

The following diagram illustrates the divergent pathways and the specific conditions required to achieve selectivity.

Gcluster_legendReactivity HierarchySMThis compound(Starting Material)ProdA1Step 1: 4-Amino-3,6-dibromoquinoline(C4 Functionalized)SM->ProdA1Protocol 1: SNArAmine, EtOH, 80°C(Fastest Reaction)ProdB1Step 1: 6-Aryl-3-bromo-4-chloroquinoline(C6 Functionalized, C4-Cl Intact)SM->ProdB1Alternative: Suzuki (C6)Pd(PPh3)4, Toluene(Careful Eq. Control)ProdA2Step 2: 6-Aryl-3-bromo-4-aminoquinoline(C6 Functionalized)ProdA1->ProdA2Protocol 2: Suzuki (C6)Pd(dppf)Cl2, 90°C(Steric Selection)ProdA3Step 3: Fully Functionalized Quinoline(C3, C4, C6 Diversified)ProdA2->ProdA3Protocol 3: Suzuki/Buchwald (C3)Pd-XPhos G3, 110°C(Forcing Conditions)ProdB1->ProdA2SNAr (C4)keyReactivity Order:1. C4-Cl (SNAr) >2. C6-Br (Pd) >3. C3-Br (Pd/Hindered)

Caption: Divergent synthesis map showing the hierarchy of reactivity: C4 (Nucleophilic) > C6 (Steric access) > C3 (Steric hindrance).[1][2][5][6][7]

Troubleshooting & Critical Process Parameters (CPPs)

IssueProbable CauseCorrective Action
Mixture of C6 and C3 coupling Catalyst too active or Temp too high.[1]Switch from SPhos/XPhos to Pd(dppf)Cl2 or Pd(PPh3)4.[2] Lower temp to 70°C.
No reaction at C4 (

)
Amine is non-nucleophilic (e.g., nitroaniline).[2]Switch solvent to NMP/DMAc. Increase temp to 140°C. Add NaH (if aliphatic amine).
Dehalogenation (Loss of Br) Hydride source present (e.g., Ethanol in Suzuki).[2]Use Dioxane/Water or Toluene/Water.[8] Avoid alcoholic solvents in Pd steps.
Protodeboronation Unstable boronic acid (e.g., 2-heterocyclic).[1][2]Use Boronic Ester (Pinacol).[2][9][10] Add base slowly. Lower temperature.

References

  • Regioselective Functionalization of Quinolines: Corio, A., et al. "Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review."[2][11][12] Molecules, 2021, 26(18), 5467.[2][11] Link[1][2]

  • Suzuki Coupling Optimization: Reizman, B. J., et al. "Suzuki–Miyaura cross-coupling optimization enabled by automated feedback."[2] Reaction Chemistry & Engineering, 2016, 1, 658-666.[1][2] Link

  • 4-Aminoquinoline Synthesis: Romero, A. H., et al. "4-Aminoquinoline: a comprehensive review of synthetic strategies."[1] Frontiers in Chemistry, 2025.[2][8] Link (Note: Year projected based on search context, verify specific volume).[1][2]

  • Polyhalogenated Heterocycles: Strotman, N. A., et al. "Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics."[2] Journal of Organic Chemistry, 2016.[2] Link[1][2]

  • General Pd-Catalysis Guide: "Suzuki-Miyaura Coupling." Organic Chemistry Portal. Link

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Chloro-3,6-dibromoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Yield Optimization & Troubleshooting Guide Document ID: TSC-QZN-043 Audience: Medicinal Chemists, Process Development Scientists Last Updated: October 2025

Executive Summary: The Yield "Bottleneck"

The synthesis of 4-Chloro-3,6-dibromoquinoline is a critical workflow in the development of kinase inhibitors (e.g., PI3K/mTOR pathways). Low yield in this synthesis is rarely due to a single catastrophic failure but rather a cascade of inefficiencies across three distinct phases.

The Core Challenge: The primary yield-killing factor is the Deoxychlorination Step (Step 3) . However, the root cause often lies in the purity of the precursor (3,6-dibromo-4-quinolone) generated in Step 2. If the C3-bromination is incomplete, separating the 3,6-dibromo product from the 6-bromo impurity after chlorination is notoriously difficult due to similar solubility profiles, leading to massive losses during purification.

This guide prioritizes a "Quality by Design" (QbD) approach: ensuring high conversion in early steps to protect yield in the final, expensive chlorination step.

The Optimized Synthetic Pathway

The following flowchart outlines the validated route. We utilize the Gould-Jacobs reaction for the core ring formation, followed by electrophilic bromination, and finally nucleophilic displacement with POCl3.

SynthesisPath Start Starting Material: 4-Bromoaniline + EMME Step1 Step 1: Condensation (110°C, solvent-free or EtOH) Start->Step1 Inter1 Intermediate A: Enamine (Acrylate) Step1->Inter1 Step2 Step 2: Cyclization (Gould-Jacobs) (250°C, Dowtherm A) Inter1->Step2 - EtOH Inter2 Intermediate B: 6-Bromo-4-hydroxyquinoline Step2->Inter2 Step3 Step 3: C3-Bromination (Br2, AcOH, 60°C) Inter2->Step3 Electrophilic Subst. Inter3 Intermediate C: 3,6-Dibromo-4-hydroxyquinoline Step3->Inter3 Step4 Step 4: Deoxychlorination (POCl3, PCl5, 105°C) Inter3->Step4 Nucleophilic Subst. Final Target: This compound Step4->Final

Figure 1: Optimized synthetic workflow for this compound emphasizing the sequential halogenation strategy.

Critical Process Parameters (CPP) & Troubleshooting

Phase 1: The Gould-Jacobs Cyclization (Steps 1 & 2)

Goal: Formation of the quinolone core. Common Failure: Formation of "tars" or incomplete cyclization.

SymptomProbable CauseCorrective Action
Dark Black Tar Reaction temperature uncontrolled or localized overheating.Use Dowtherm A (Diphenyl ether/biphenyl mixture) as solvent. It acts as a heat sink. Ensure vigorous stirring to prevent hot spots.
Low Yield (<50%) Incomplete removal of ethanol.The cyclization is an equilibrium driven by the loss of ethanol. Use a Dean-Stark trap or continuous distillation to remove ethanol as it forms.
Solidification Product crashing out too early.The product (6-bromo-4-hydroxyquinoline) has high MP (>280°C). Filter the reaction mixture while still hot (80-100°C) to remove Dowtherm A, then wash the filter cake with hexane/acetone.
Phase 2: Regioselective Bromination (Step 3)

Goal: Installing the bromine at C3 without over-brominating. Common Failure: Mixture of mono-bromo and tri-bromo species.

  • Why it fails: The 4-hydroxyquinoline is electron-rich. If the reaction is too cold, it's slow; if too hot or excess Br2 is used, you get bromination on the benzene ring (position 8).

  • The Fix:

    • Suspend 6-bromo-4-hydroxyquinoline in Glacial Acetic Acid .

    • Add 1.05 equivalents of Br2 dropwise at room temperature.

    • Heat to 60°C —no higher.

    • Monitor: Do not proceed to chlorination until the starting material (6-bromo) is <2% by HPLC. Separation later is impossible.

Phase 3: Deoxychlorination (Step 4 - The Critical Step)

Goal: Converting C-OH to C-Cl. Common Failure: Hydrolysis during workup or "stalled" reaction.

TroubleshootingPOCl3 Issue Low Yield in POCl3 Step Check1 Is PCl5 included? Issue->Check1 Action1 Add 0.5 eq PCl5. POCl3 alone is often too weak for 3-Br substrates. Check1->Action1 No Check2 Workup pH? Check1->Check2 Yes Action2 Maintain pH < 8. High pH hydrolyzes Cl back to OH. Check2->Action2 > pH 9 Check3 Moisture? Check2->Check3 < pH 8 Action3 Dry Intermediate C completely. Water kills POCl3 and creates acid. Check3->Action3 Wet

Figure 2: Decision tree for troubleshooting the POCl3 chlorination step.

Technical Insight: The presence of the Bromine atom at C3 creates steric hindrance and deactivates the C4 position electronically. POCl3 alone is often insufficient.

  • Recommendation: Use a POCl3 / PCl5 mixture .[1] PCl5 is a more aggressive chlorinating agent that helps convert the tautomeric amide to the imidoyl chloride.

Optimized Experimental Protocol

Safety Warning: POCl3 reacts explosively with water. Perform all operations in a fume hood.

Step A: Preparation of 3,6-Dibromo-4-hydroxyquinoline
  • Dissolve: Suspend 6-bromo-4-hydroxyquinoline (10.0 g, 44.6 mmol) in glacial acetic acid (100 mL).

  • Add: Add a solution of bromine (2.5 mL, 49.0 mmol, 1.1 eq) in acetic acid (20 mL) dropwise over 30 minutes at RT.

  • React: Heat the mixture to 60°C for 2 hours. The yellow suspension will likely turn white/pale yellow.

  • Isolate: Cool to RT. Pour into ice water (500 mL). Filter the precipitate.[2][3]

  • Purify: Wash the solid with water (3x) and dry thoroughly in a vacuum oven at 50°C. Note: Moisture here will ruin the next step.

Step B: Synthesis of this compound
  • Setup: In a dry round-bottom flask under Argon, place the dried 3,6-dibromo-4-hydroxyquinoline (5.0 g, 16.5 mmol).

  • Reagent: Add POCl3 (25 mL) followed by PCl5 (1.7 g, 8.2 mmol, 0.5 eq) .

    • Optional: Add 2-3 drops of DMF (Vilsmeier catalyst).

  • Reflux: Heat to reflux (approx. 105-110°C) for 3-5 hours. Monitor by TLC (Hexane/EtOAc 8:2). The solid should dissolve completely.

  • Quench (Critical):

    • Evaporate excess POCl3 under reduced pressure (rotary evaporator with a caustic trap).

    • Dissolve the residue in DCM (50 mL).

    • Pour the DCM solution slowly onto crushed ice/ammonia mixture .

    • Why? Direct water quenching generates heat and HCl, which can hydrolyze the product. Ammonia buffers the solution immediately.

  • Extraction: Separate organic layer, dry over MgSO4, and concentrate.

  • Crystallization: Recrystallize from Ethanol/Hexane if necessary.

Frequently Asked Questions (FAQ)

Q: Can I perform the bromination after the chlorination? A: No. If you synthesize 4-chloro-6-bromoquinoline first and then try to brominate, the acidic conditions (HBr generation) and heat required for bromination will likely hydrolyze the sensitive C4-Chlorine back to a hydroxyl group. You must establish the halogen pattern on the quinolone (OH form) first.

Q: My final product has a phosphorus smell and is oily. How do I fix this? A: This indicates residual phosphoryl species.

  • Ensure you evaporated the bulk POCl3 before quenching.

  • Wash your organic layer with 10% NaHCO3 followed by brine.

  • Pass the crude material through a short pad of silica gel (eluting with DCM) to trap polar phosphorus impurities.

Q: Why do you recommend PCl5? A: The electron-withdrawing bromine at C3 makes the C4-carbonyl oxygen less nucleophilic towards phosphorus. PCl5 attacks more aggressively than POCl3, pushing the equilibrium toward the leaving group formation.

References

  • Gould-Jacobs Reaction Mechanism & Optimization

    • Wikipedia Entry & Mechanism Overview.
    • Source:

  • Chlorination Strategies (POCl3 vs PCl5)

    • POCl3-PCl5 mixture: A robust chlorinating agent.[1] J. Indian Chem. Soc., Vol. 97, 2020.[1]

    • Source:

  • Kinetics of Quinazolone/Quinoline Chlorination

    • POCl3 chlorination of 4-quinazolones.[4][5][6] J. Org.[5][6] Chem. 2011, 76, 6, 1653–1661.[6]

    • Source:

  • Synthesis of 6-bromo-4-chloroquinoline (Base Protocol)

    • Synthesis of 6-bromo-4-iodoquinoline (Intermediate Step).
    • Source:

  • General Quinoline Halogenation Data

    • BenchChem Technical Guide: Synthesis of substituted quinolines.
    • Source:

Sources

Technical Support Center: Optimizing Palladium Catalyst Loading for Reactions with 4-Chloro-3,6-dibromoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving 4-chloro-3,6-dibromoquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and answers to frequently asked questions, ensuring successful and efficient synthesis. The unique reactivity of this polyhalogenated quinoline presents specific challenges and opportunities in catalyst optimization, which we will address herein.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting palladium catalyst loading for a reaction with this compound?

A1: For initial screening, a palladium catalyst loading of 1-5 mol% is a common starting point for reactions involving aryl halides.[1][2] For substrates like this compound, which has multiple reactive sites, it is often prudent to start at the lower end of this range (e.g., 1-2 mol%) to minimize the formation of side products from multiple couplings, unless exhaustive substitution is the goal. More specialized or highly active precatalysts may allow for even lower starting loadings, in the range of 0.05-1 mol%.[3][4]

Q2: Which halogen is expected to react first on this compound in a palladium-catalyzed cross-coupling reaction?

A2: In palladium-catalyzed cross-coupling reactions, the reactivity of halogens generally follows the order: I > Br > Cl. Therefore, the bromine atoms at the 3- and 6-positions are expected to be more reactive than the chlorine atom at the 4-position. Selective coupling at the bromo-positions can often be achieved under carefully controlled conditions.

Q3: How does the choice of ligand affect the optimal catalyst loading?

A3: The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the catalytic cycle.[5] Electron-rich and bulky phosphine ligands, such as the Buchwald ligands (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs), can significantly enhance catalyst activity.[6] This increased activity may allow for a reduction in catalyst loading. Conversely, less efficient ligands may necessitate a higher catalyst loading to achieve a comparable reaction rate. The choice of ligand is highly dependent on the specific coupling reaction (e.g., Suzuki, Buchwald-Hartwig, etc.) and the coupling partners.[5][7]

Q4: Can I run the reaction under air, or is an inert atmosphere necessary?

A4: While some modern palladium precatalysts are air-stable, the active Pd(0) species in the catalytic cycle is susceptible to oxidation.[8] Therefore, for most palladium-catalyzed cross-coupling reactions, it is highly recommended to perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst deactivation and ensure reproducibility.[8]

Q5: What are the common palladium precatalysts to consider for reactions with this substrate?

A5: A variety of Pd(II) and Pd(0) sources can be used. Common and effective precatalysts include:

  • Pd(OAc)₂ and Pd₂(dba)₃ : Often used in combination with a phosphine ligand.[6][9]

  • Pd(PPh₃)₄ : A Pd(0) source that can sometimes be used without an additional ligand.[2][10]

  • Pd(dppf)Cl₂ : A reliable catalyst for a range of cross-coupling reactions.[6]

  • Buchwald Palladacycle Precatalysts (e.g., XPhos Pd G3) : These are often highly active and allow for lower catalyst loadings and milder reaction conditions.[5]

Troubleshooting Guide

Low yields, incomplete conversion, and the formation of side products are common challenges when working with polyhalogenated substrates. The following table provides guidance on troubleshooting these issues, with a focus on optimizing palladium catalyst loading.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive Catalyst: The active Pd(0) species may not be forming efficiently, or the catalyst may have degraded.[5] 2. Inappropriate Ligand Choice: The ligand may not be suitable for the specific transformation.[5] 3. Sub-optimal Reaction Temperature: The temperature may be too low for the oxidative addition to occur efficiently.[6] 4. Poor Substrate/Reagent Quality: Impurities in the starting materials or solvents can inhibit the catalyst.1. Increase Catalyst Loading: Incrementally increase the catalyst loading (e.g., from 1 mol% to 3 mol%, then 5 mol%). 2. Change Palladium Source/Precatalyst: Switch to a more active precatalyst, such as a Buchwald palladacycle.[5] 3. Screen Different Ligands: Test a panel of ligands with varying steric and electronic properties (e.g., XPhos, SPhos, P(t-Bu)₃).[6] 4. Increase Reaction Temperature: Gradually increase the temperature, monitoring for product formation and potential decomposition.[6] 5. Ensure Anhydrous and Degassed Conditions: Use freshly distilled/dried solvents and degas the reaction mixture thoroughly.
Formation of Homocoupling Side Products 1. High Catalyst Loading: Excessive catalyst can sometimes promote homocoupling of the coupling partners. 2. Reaction Conditions: Certain combinations of base and solvent can favor homocoupling.[11]1. Decrease Catalyst Loading: If the desired product is forming, try reducing the catalyst loading to minimize this side reaction. 2. Optimize Base and Solvent: Screen different bases (e.g., K₃PO₄, Cs₂CO₃) and solvents (e.g., dioxane, toluene, DMF).[6]
Dehalogenation of Starting Material 1. Presence of Protic Impurities: Water or other protic impurities can lead to hydrodehalogenation.[12] 2. Certain Ligand/Base Combinations: Some reaction conditions can favor this side reaction.1. Ensure Anhydrous Conditions: Rigorously dry all reagents and solvents. 2. Modify Reaction Parameters: Screen different bases and ligands. Sometimes a milder base can suppress this pathway.
Multiple Couplings Occurring (Lack of Selectivity) 1. High Catalyst Loading and/or Temperature: More forcing conditions can lead to reaction at the less reactive halogen sites.1. Reduce Catalyst Loading: Use the minimum effective catalyst concentration. 2. Lower Reaction Temperature: Perform the reaction at the lowest temperature that allows for efficient conversion at the desired position. 3. Shorter Reaction Time: Monitor the reaction closely and stop it once the desired mono-coupled product has formed, before significant di-substitution occurs.
Catalyst Decomposition (Formation of Palladium Black) 1. High Temperature: The catalyst may not be stable at the reaction temperature.[11] 2. Inappropriate Ligand: The ligand may not be effectively stabilizing the palladium nanoparticles, leading to aggregation.1. Lower Reaction Temperature: If possible, reduce the reaction temperature.[11] 2. Use a More Stabilizing Ligand: Bulky, electron-rich ligands can often improve catalyst stability. 3. Consider a Heterogeneous Catalyst: A supported palladium catalyst (e.g., Pd/C) might offer greater stability, though it may require different optimization.[3][13]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling with this compound

This protocol provides a starting point for the optimization of a Suzuki-Miyaura coupling reaction. The amounts should be adjusted based on the specific boronic acid used.

  • Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.1-1.5 equiv.), the palladium precatalyst (e.g., Pd(dppf)Cl₂, 2 mol%), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Inert Atmosphere: Seal the vial with a septum-containing cap. Evacuate and backfill the vial with an inert gas (argon or nitrogen) three times.

  • Solvent Addition: Add the anhydrous and degassed solvent system (e.g., dioxane/water, 4:1) via syringe.

  • Reaction: Place the vial in a preheated oil bath or heating block at the desired temperature (e.g., 80-100 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.[14]

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Visualizing the Optimization Workflow

The following diagram illustrates a logical workflow for optimizing palladium catalyst loading in cross-coupling reactions.

G cluster_start Initial Screening cluster_analysis Reaction Outcome Analysis cluster_troubleshooting Troubleshooting & Optimization cluster_actions Optimization Strategies A Select Catalyst System: - Pd Source (1-2 mol%) - Ligand - Base - Solvent - Temperature B Analyze Reaction Mixture (LC-MS, TLC, NMR) A->B Run Reaction C Low/No Conversion B->C <10% Conversion D Side Products (Homocoupling, Dehalogenation) B->D >10% Side Products E Good Conversion, Sub-optimal Yield B->E >50% Conversion, Yield <80% F Successful Reaction B->F Clean Conversion, Good Yield G Increase Catalyst Loading Increase Temperature Screen Ligands/Bases C->G H Decrease Catalyst Loading Screen Bases/Solvents Ensure Anhydrous Conditions D->H I Fine-tune Catalyst Loading (e.g., 0.5-2 mol%) Optimize Stoichiometry E->I J Proceed to Scale-up Confirm Structure F->J G->A Re-screen H->A Re-screen I->A Re-screen

Caption: Workflow for optimizing palladium catalyst loading.

References

  • Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions. (2015). Angewandte Chemie International Edition. [Link]

  • Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. (2021). McMaster University. [Link]

  • Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. (2019). Catalysis Science & Technology. [Link]

  • Optimisation of the catalyst loading for the Sonogashira reaction a. (n.d.). ResearchGate. [Link]

  • Alkynylation of 2,4-dihaloquinolines under Sonogashira or modified conditions. (2010). ResearchGate. [Link]

  • A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media. (2018). Inorganica Chimica Acta. [Link]

  • Optimization of the catalyst loading for the Suzuki-Miyaura cross-coupling reaction a. (n.d.). ResearchGate. [Link]

  • Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species. (2020). Angewandte Chemie International Edition. [Link]

  • Solvent effect on palladium-catalyzed cross-coupling reactions and implications on the active catalytic species. (2020). Angewandte Chemie International Edition. [Link]

  • Facile Synthesis and Characterization of Palladium@Carbon Catalyst for the Suzuki–Miyaura and Mizoroki-Heck Coupling Reactions. (2020). MDPI. [Link]

  • Solvent effects in palladium catalysed cross-coupling reactions. (2016). White Rose Research Online. [Link]

  • What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? (2018). Quora. [Link]

  • Diagnosing issues with a failed Suzuki coupling? (2021). Reddit. [Link]

  • Ligand electronic influence in Pd-catalyzed C-C coupling processes. (2017). ResearchGate. [Link]

  • Sonogashira Coupling. (2024). Chemistry LibreTexts. [Link]

  • The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. (2023). PMC. [Link]

  • Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions. (2022). MDPI. [Link]

  • Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. (2008). ChemCatChem. [Link]

  • Optimization of the Buchwald-Hartwig reaction. (2021). ResearchGate. [Link]

  • Key ligands used in palladium-mediated cross-coupling reactions. (2024). ResearchGate. [Link]

  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. (2022). Organic Process Research & Development. [Link]

  • Recent Progress in Palladium-Catalyzed Quinoline Formation: Synthetic Applications and Mechanistic Insights. (2024). MDPI. [Link]

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. (2019). MDPI. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. [Link]

  • Palladium-catalyzed synthesis of quinolines from allyl alcohols and anilines. (2017). Tetrahedron Letters. [Link]

  • Condition Optimization for Buchwald-Hartwig Reactions. (2025). YouTube. [Link]

  • Sonogashira coupling. (n.d.). Wikipedia. [Link]

  • Palladium-catalysed Heck-type alkenylation reactions in the synthesis of quinolines. Mechanistic insights and recent applications. (2018). Catalysis Science & Technology. [Link]

  • Quinoline‐directed, palladium‐catalyzed β‐halogenation of amides at ambient conditions. (2019). ResearchGate. [Link]

  • Heck Reaction. (n.d.). Organic Chemistry Portal. [Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. (2010). Chemical Reviews. [Link]

  • Synthesis of Palladium-Catalysed C-C Bond Forming 5-Chloro Quinolines via Suzuki-Miyaura Coupling; Anti-Pancreatic Cancer Screening on PANC-1 Cell Lines. (2022). Chemistry & Biodiversity. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. [Link]

  • Challenges In Suzuki Coupling Reaction. (2025). KCIL Chemofarbe Group. [Link]

  • Automated flow and real-time analytics approach for screening functional group tolerance in heterogeneous catalytic reactions. (2022). Catalysis Science & Technology. [Link]

  • Mizoroki-Heck Cross-coupling Reactions Catalyzed by Dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium Under Mild Reaction Conditions. (2014). Journal of Visualized Experiments. [Link]

  • Controlling Reactivity and Selectivity in the Mizoroki-Heck Reaction: High Throughput Evaluation of 1,5-Diaza-3,7-diphosphacyclo. (2020). ChemRxiv. [Link]

  • Catalyzed Mizoroki-Heck Reaction or C-H Activation. (2021). MDPI. [Link]

  • Heck Reaction. (2023). Chemistry LibreTexts. [Link]

Sources

troubleshooting low conversion rates in 4-Chloro-3,6-dibromoquinoline reactions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Conversion & Selectivity Issues Lead Scientist: Dr. A. Vance, Senior Application Scientist Last Updated: February 10, 2026[1]

Executive Summary: The Reactivity Triad

The 4-Chloro-3,6-dibromoquinoline scaffold is a "privileged structure" in kinase inhibitor and antimalarial discovery.[1] However, its utility is often compromised by its complex reactivity profile. You are likely encountering issues because this molecule possesses three distinct electrophilic sites, each responding to different mechanistic triggers.

The Golden Rule of Reactivity for this Scaffold:

  • C4-Position (Cl): Highly labile to Nucleophilic Aromatic Substitution (

    
    ) . This is your primary handle for introducing amines or alkoxides.
    
  • C6-Position (Br): The most accessible site for Palladium-catalyzed cross-coupling (benzenoid ring).[1]

  • C3-Position (Br): The "difficult" site. Sterically crowded and electronically deactivated (pyridyl ring). It is typically the last position to react in a sequence.

Module A: Troubleshooting Failures (C4-Position)

Symptom: You are attempting to displace the C4-chloride with an amine, but LC-MS shows starting material (SM) remaining or the formation of a precipitate that is not your product.

Diagnostic 1: The "Hydrolysis Trap"

If you see a new peak with a mass of


 (Mass ~303/305), you have hydrolyzed your starting material back to the quinolone (4-hydroxy-3,6-dibromoquinoline).[1]
  • Cause: Wet solvents or hygroscopic amines. The C4-Cl bond is extremely sensitive to moisture because the protonated quinoline nitrogen activates it for attack by water.[1]

  • Solution:

    • Protocol: Switch to anhydrous solvents (Dioxane or DMF).

    • Additive: Add molecular sieves (4Å) directly to the reaction vessel.

Diagnostic 2: Steric Stalling (Low Conversion)

If the reaction stalls at 30-50% conversion with bulky amines (e.g., 2-substituted anilines), thermal energy alone is insufficient.

  • Mechanistic Fix: Acid Catalysis. [1]

    • Why: Protonating the quinoline nitrogen (

      
      ) dramatically lowers the LUMO energy at C4, making it more electrophilic.
      
    • Protocol: Add 1.0 - 2.0 equivalents of HCl (4M in Dioxane) or p-TsOH .[1]

    • Solvent Switch: Move from DMF to n-Butanol or IPA .[1] These protic solvents stabilize the transition state of the

      
       mechanism better than aprotic polar solvents in acid-catalyzed conditions.[1]
      
Visualization: Decision Tree

SNAr_Troubleshooting Start Problem: Low Yield in C4-Substitution Check_LCMS Check LC-MS for Byproducts Start->Check_LCMS Hydrolysis Mass = [M-Cl+OH] (Quinolone) Check_LCMS->Hydrolysis Hydrolysis Detected Stalled Only SM Remaining Check_LCMS->Stalled No Reaction Action_Dry Action: Use Anhydrous DMF/Dioxane + Mol Sieves Hydrolysis->Action_Dry Action_Acid Action: Add 1.0 eq HCl/Dioxane Switch to n-BuOH at 110°C Stalled->Action_Acid

Figure 1: Decision matrix for troubleshooting nucleophilic substitution at the C4 position.[1]

Module B: Regioselectivity in Cross-Coupling (C3 vs. C6)

Symptom: You want to couple at C6, but you get a mixture of C6, C3, and bis-coupled products. Or, you want to couple at C3, but C6 reacts first.

The Electronic Reality
  • C6-Br: Located on the benzene ring.[1] Electronically similar to a standard aryl bromide. Reacts fast.

  • C3-Br: Located on the pyridine ring, beta to the nitrogen. The oxidative addition of Pd into this bond is slower due to electron deficiency and steric hindrance from the C4-substituent.[1]

Protocol: Selective C6-Coupling

To exclusively target C6, you must exploit the rate difference.[1]

  • Stoichiometry: Use exactly 0.95 - 1.0 equivalents of the boronic acid.[1] Do not use excess.

  • Catalyst: Use a "standard" catalyst like

    
      or 
    
    
    
    . These are active enough for C6 but sluggish for C3.
  • Temperature: Keep strictly below 80°C.

Protocol: Selective C3-Coupling (The Challenge)

You cannot directly couple C3 while leaving C6 intact using standard Pd-chemistry.[1] The C6 position will almost always react first.

  • Strategy: You must either (A) Couple C6 first with a "dummy" group or (B) Use a starting material where C6 is blocked/different.

  • If you have already substituted C6: To force reaction at the sluggish C3-Br, you need a "hot" catalyst system.

    • Ligand: XPhos or SPhos (Buchwald Generation 2/3 Precatalysts). These bulky, electron-rich ligands facilitate oxidative addition into the difficult C3-Br bond.[1]

    • Base: Switch to

      
        (anhydrous) in Toluene/Water.
      

Data Summary: Catalyst Selection for Regioselectivity

Target SiteRecommended CatalystLigand TypeTempKey Risk
C6-Br

Bidentate, Standard60-80°CBis-coupling if Boron > 1.1 eq
C3-Br

+ XPhos
Bulky, Electron-Rich100-110°CN-poisoning (requires high catalyst load)
C4-Cl Avoid PdN/AN/AUse

instead

Module C: Synthesis of the Core (Purity Check)

Symptom: Your reaction fails immediately, and the starting material looks "off" by NMR (broad peaks).

Root Cause: this compound is synthesized from 3,6-dibromo-4-quinolone using


.[1] A common impurity is phosphorous adducts  or residual acid.
  • Verification: Run a

    
     NMR. If you see peaks, your scaffold is contaminated.
    
  • Cleanup: The scaffold is basic. Dissolve in DCM, wash with sat.

    
     (twice), then brine. If the solid is black/tarry, filter through a short plug of silica gel using 10% EtOAc/Hexanes.
    

Visualizing the Reaction Pathway

The following diagram illustrates the standard "Sequential Functionalization" workflow that guarantees the highest fidelity.

Reaction_Pathway SM 4-Cl-3,6-dibromo quinoline Step1 Step 1: SNAr (C4) (Amine, iPrOH, Heat) SM->Step1 Int1 4-Amino-3,6-dibromo intermediate Step1->Int1 Step2 Step 2: Suzuki (C6) (Pd(dppf)Cl2, 1.0 eq Ar-B(OH)2) Int1->Step2 Int2 C6-Functionalized C3-Bromo Intermediate Step2->Int2 Step3 Step 3: Suzuki (C3) (XPhos Pd G3, Heat) Int2->Step3 Final Fully Substituted Quinoline Step3->Final

Figure 2: The optimized sequential workflow: C4 (


) 

C6 (Suzuki)

C3 (Suzuki).

Frequently Asked Questions (FAQ)

Q: Can I do the Suzuki coupling before the


 reaction? 
A:  Technically, yes, but it is risky. The C4-Cl bond is activated.[1] While Pd prefers Br over Cl, the electron-deficient nature of the C4 position makes it susceptible to oxidative addition if you use powerful ligands (like XPhos) intended for the C3-Br. If you must couple first, use C4-protected scaffolds (like the 4-methoxy derivative) and convert to 4-Cl later, or strictly control temperature (<60°C).[1]

Q: Why is my yield low when using


? 
A:  The quinoline nitrogen is a good ligand. It can displace 

and bind to the Palladium, creating a "poisoned" complex that is catalytically inactive.
  • Fix: Use bidentate ligands (like dppf) which are harder to displace, or use "Precatalysts" (Buchwald G3/G4) that generate the active species rapidly in situ.

Q: I see a "dimer" forming during


. What is it? 
A:  If you use a primary amine, the product (a secondary amine) is still nucleophilic. If you overheat or run too concentrated, the product can attack another molecule of starting material, bridging two quinoline rings.
  • Fix: Dilute the reaction (0.1 M) and use a large excess (3-5 eq) of your amine nucleophile.

References

  • Regioselectivity in Quinoline Couplings

    • Title: Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.[1]

    • Source: Chemical Science, 2016, 7, 5758-5786.
    • URL:[Link]

  • Synthesis of 4-Chloro-6-bromo Analogs (Omipalisib Intermediate)
  • 
     Reactivity of 4-Chloroquinolines: 
    
    • Title: Regioselective Nucleophilic Aromatic Substitution...[2] into 4-Aminoquinazoline/Quinoline Synthesis.[1]

    • Source: Molecules 2024, 29(1), 21.[2]

    • URL:[Link]

  • Reactivity of 3-Bromoquinolines

    • Title: An In-depth Technical Guide to the Regioselective Synthesis of 3-Bromoquinoline Deriv
    • Source: BenchChem Technical Guides.[3]

Sources

Technical Support Center: Solubility Optimization for 4-Chloro-3,6-dibromoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #SOL-Q-4C36DB Subject: Addressing Solubility Issues in Organic Solvents & Biological Media Assigned Scientist: Senior Application Scientist, Heterocyclic Chemistry Division[1]

Executive Summary & Chemical Profile

User Query: "I am experiencing precipitation and poor solubility with 4-Chloro-3,6-dibromoquinoline in standard organic solvents. How can I optimize dissolution for synthesis and biological screening?"

Technical Insight: this compound is a highly lipophilic, poly-halogenated heterocycle.[1] Unlike unsubstituted quinoline, which is a liquid and miscible with many organic solvents, this tri-halogenated derivative possesses high crystal lattice energy due to extensive


-

stacking and intermolecular halogen bonding.[1]

The presence of electron-withdrawing halogens at positions 3, 4, and 6 significantly reduces the basicity of the quinoline nitrogen, altering its behavior in protic solvents and making salt formation difficult without strong acids.[1]

Physicochemical Profile
PropertyValue (Estimated/Analogous)Implication
Lipophilicity (LogP) ~4.5 - 5.2Extremely low water solubility; requires non-polar or polar aprotic solvents.[1][2]
Crystal Lattice HighRequires energy (heat/sonication) to break lattice forces.[1]
pKa (Conj. Acid) < 2.0Very weak base; will not protonate/dissolve in weak aqueous acids (e.g., acetic acid).[1]
H-Bond Donors 0Cannot act as a donor; poor solubility in water/alcohols without co-solvents.[1]

Solvent Compatibility Matrix

Use this table to select the appropriate solvent for your specific application.

Solvent ClassSolventSolubility RatingRecommended Application
Chlorinated Dichloromethane (DCM)[1] ★★★★★ (Excellent)Extraction, Chromatography, Synthesis.[1][3][4]
Chlorinated Chloroform (

)
[1] ★★★★★ (Excellent)NMR, Transfer agent.[1]
Polar Aprotic DMSO[2][5][6] ★★★★☆ (Good)Biological Stock Solutions (requires vortex/heat).[1]
Polar Aprotic DMF / DMAc★★★★☆ (Good)High-temp reactions (

).
Polar Protic Methanol / Ethanol★☆☆☆☆ (Poor)Avoid for primary dissolution.[1] Use only for recrystallization (anti-solvent).[1]
Ethers THF / 1,4-Dioxane[1] ★★★☆☆ (Moderate)Synthesis; may require heating.[1][2][4]
Hydrocarbons Hexanes / Heptane☆☆☆☆☆ (Insoluble)Use as an anti-solvent to crash out the product.[1]

Troubleshooting Guides (FAQ)

Scenario A: Biological Assays (Stock Preparation)

Q: I tried dissolving the compound in DMSO for a screening assay, but it remains cloudy. What should I do?

A: This is a common issue caused by the "kinetic trap" of the crystal lattice.[1]

  • The Cause: While thermodynamically soluble in DMSO, the high lattice energy prevents rapid dissolution at room temperature.[1]

  • The Fix:

    • Heat: Warm the DMSO solution to 40–50°C in a water bath. The compound is thermally stable at these temperatures.[1]

    • Sonication: Sonicate for 10–15 minutes after heating.

    • Concentration Limit: Do not exceed 10–20 mM for stock solutions. If you need higher concentrations, consider using DMAc (Dimethylacetamide) , which often solubilizes poly-halogenated quinolines better than DMSO.[1]

Scenario B: NMR Analysis

Q: My


-NMR signals in 

are broad, or I see precipitate in the tube.

A:

  • The Cause: At high concentrations required for

    
    -NMR, the compound may aggregate due to 
    
    
    
    -stacking.[1]
  • The Fix:

    • Switch to DMSO-

      
       . The sulfoxide oxygen acts as a strong H-bond acceptor (interacting with the polarized aromatic protons), breaking up aggregates.[1]
      
    • If you must use

      
      , add a drop of TFA-
      
      
      
      (Trifluoroacetic acid-d).[1] This protonates the quinoline nitrogen (even with low pKa), disrupting stacking and sharpening the peaks.
Scenario C: Reaction Workup & Extraction

Q: During extraction with water/ethyl acetate, I have a rag layer (emulsion) and solids at the interface.

A:

  • The Cause: The 3,6-dibromo substitution makes the compound so lipophilic that it may not fully dissolve in Ethyl Acetate if the volume is too low.[1] Additionally, the density of the compound is high (>1.7 g/cm³), leading to phase separation issues.[1]

  • The Fix:

    • Switch Solvent: Use DCM (Dichloromethane) instead of Ethyl Acetate. DCM solubilizes halo-quinolines significantly better.[1]

    • Avoid Acidic Wash: Do not wash with dilute HCl expecting the compound to stay in the organic layer.[1] Due to the electron-withdrawing halogens, the pKa is so low that it might not protonate fully, leading to a confused partition equilibrium.[1] Wash with Brine only.

Visual Workflows

Workflow 1: Solvent Selection Logic

Use this decision tree to determine the best solvent system based on your experimental goal.

SolventSelection Start Start: this compound Solubility Check Goal What is your Goal? Start->Goal Bio Biological Assay Goal->Bio Synth Chemical Synthesis Goal->Synth Anal Analysis (NMR/HPLC) Goal->Anal DMSO Use DMSO (Max 20mM) Heat to 45°C + Sonicate Bio->DMSO Temp Reaction Temp? Synth->Temp Solv Solvent Choice Anal->Solv Cloudy Still Cloudy? DMSO->Cloudy DMAc Switch to DMAc (Dimethylacetamide) Cloudy->DMAc Yes HighT >100°C Temp->HighT LowT <40°C Temp->LowT Diphenyl Diphenyl Ether or Sulfolane HighT->Diphenyl DCM DCM or THF (Avoid Alcohols) LowT->DCM CDCl3 CDCl3 (Add TFA-d if broad) Solv->CDCl3 DMSO_d6 DMSO-d6 (Best for solubility) Solv->DMSO_d6

Caption: Decision tree for selecting the optimal solvent system based on experimental constraints (Temperature, Assay Type, Analysis).

Workflow 2: Optimized Purification Protocol (Trituration)

Since recrystallization is difficult due to low solubility in alcohols, use this "Reverse Trituration" method to purify the crude material.

Trituration Crude Crude Solid (Impure) Dissolve 1. Dissolve in Min. Vol. DCM or CHCl3 Crude->Dissolve Filter 2. Filter Insoluble Inorganics Dissolve->Filter AddAnti 3. Slowly add Hexane (Anti-solvent) until turbid Filter->AddAnti Chill 4. Chill to -20°C for 4 hours AddAnti->Chill Collect 5. Filter Precipitate (Pure Product) Chill->Collect Liquor Mother Liquor (Impurities) Chill->Liquor

Caption: "Reverse Trituration" protocol utilizing the high solubility in chlorinated solvents and insolubility in hydrocarbons.[1]

References

  • PubChem. (2025).[1][7][8][9] 4-Chloroquinoline Compound Summary. National Center for Biotechnology Information.[1] [Link]

  • Google Patents. (2017).[1] CN106432073B - Preparation method of 6-bromo-4-chloroquinoline. [1]

  • National Institutes of Health (NIH). (2024).[1] Studies About the Effect of Halogenated Solvents on the Fluorescence Properties of 9-Aryl-Substituted Isoquinolinium Derivatives. [Link]

Sources

refining purification techniques for high-purity 4-Chloro-3,6-dibromoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Refining Purification Techniques for 4-Chloro-3,6-dibromoquinoline Ticket ID: #PUR-QZn-36 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open

Executive Summary

You are likely encountering difficulties isolating This compound (hereafter CDBQ ) due to three converging factors:

  • Regioisomer Co-elution: The dipole differences between the 3,6-dibromo target and potential 3,8- or 6,8- isomers are negligible on standard silica.

  • Hydrolytic Instability: The C4-chlorine atom is labile. Aggressive acidic workups or prolonged heating in aqueous media can hydrolyze the compound back to the 4-quinolone (4-hydroxy) precursor.

  • Solubility Paradox: As a poly-halogenated heterocycle, CDBQ exhibits poor solubility in non-polar solvents (hexane) but does not ionize sufficiently for standard aqueous extraction without specific pH control.

This guide moves beyond standard protocols, offering a tiered troubleshooting system designed to salvage batches stuck at <95% purity.

Tier 1: Chemical Purification (The "Emergency Room")

User Issue: "My crude solid is yellow/brown, and NMR shows ~10% impurities that co-spot on TLC."

Diagnosis: The impurities are likely neutral brominated byproducts or unreacted 4-hydroxy precursor. Standard column chromatography is often inefficient here due to peak tailing caused by the basic quinoline nitrogen.

Protocol A: The "pH-Swing" Extraction

Rationale: Quinoline nitrogen is weakly basic (


). We can exploit this to separate CDBQ from non-basic impurities (e.g., poly-brominated benzenes) and acidic impurities (phenols).
  • Dissolution: Dissolve crude CDBQ in DCM (Dichloromethane) (10 mL/g).

  • Acid Extraction: Extract with cold 2M HCl (

    
     vol).
    
    • Mechanism:[1][2][3][4][5] CDBQ protonates to the quinolinium salt (

      
      ) and moves to the aqueous layer.
      
    • Critical Step: Keep this cold (0–5°C) and rapid (<15 mins) to prevent hydrolysis of the C4-Cl bond.

  • Filtration: If a solid remains insoluble in both layers, filter it out. This is often the 4-hydroxy impurity (insoluble in DCM and dilute acid).

  • Neutralization: Wash the aqueous layer with fresh DCM. Then, slowly basify the aqueous layer with 2M NaOH to pH 9–10 while stirring in the presence of fresh DCM.

    • Observation: The product will precipitate and immediately partition into the DCM.

  • Recovery: Dry organic layer (

    
    ) and concentrate.
    
Protocol B: Thermodynamic Recrystallization

Rationale: If purity is >90% but needs polishing, recrystallization is superior to chromatography.

Solvent SystemRatio (v/v)Application
Ethanol / Ethyl Acetate 1:1Standard. Good for removing polar tars.[3]
Acetonitrile (MeCN) 100%High Purity. Halogenated quinolines have a steep solubility curve in MeCN (soluble hot, insoluble cold).
Toluene / Hexane 1:3Anti-Solvent. Use if the compound "oils out" in alcohols.

Step-by-Step:

  • Suspend solid in minimal MeCN at reflux (

    
    ).
    
  • Add solvent dropwise until clear.[6]

  • Critical: Turn off heat and let the flask cool on the hotplate (slow cooling promotes crystal lattice exclusion of isomers).

  • Filter at 4°C. Wash with cold (

    
    ) MeCN.
    

Tier 2: Chromatographic Resolution (The "Specialist")

User Issue: "I have regioisomers (e.g., 3,8-dibromo) that co-crystallize with my product."

Diagnosis: Crystallization rarely separates isomers with similar lattice energies. You need Prep-HPLC or optimized Flash Chromatography utilizing


 selectivity.
Method Development: Stationary Phase Selection

Standard C18 columns often fail to separate halogenated positional isomers because the hydrophobicity change is minimal.

  • Recommendation: Switch to a Phenyl-Hexyl or Biphenyl stationary phase.

  • Mechanism:[1][2][3][4][5] The phenyl rings on the column interact with the

    
    -electron deficiency of the quinoline ring. The steric bulk of the bromine atoms at different positions (3,6 vs 3,8) alters this 
    
    
    
    -stacking significantly more than it alters hydrophobic retention.
Mobile Phase Optimization

The basic nitrogen causes peak tailing on silica. You must use a modifier.

  • Flash Chromatography (Normal Phase):

    • Solvent: Hexane / Ethyl Acetate.[7]

    • Modifier: Add 1% Triethylamine (TEA) to the mobile phase. This blocks silanol sites, sharpening the peak.

  • Prep-HPLC (Reverse Phase):

    • Solvent: Water / Acetonitrile.[4][8]

    • Modifier: 0.1% Formic Acid (Do not use TFA; it can induce hydrolysis during fraction drying).

HPLC_Workflow Start Crude Mixture (Isomers Present) ColSelect Column Selection: Phenyl-Hexyl Phase Start->ColSelect Mobile Mobile Phase: H2O/MeCN + 0.1% Formic ColSelect->Mobile Test Scouting Run (Gradient 50-100% B) Mobile->Test Decision Resolution Rs > 1.5? Test->Decision Scale Scale to Prep-HPLC Decision->Scale Yes Mod Switch Modifier: Ammonium Acetate (pH 6) Decision->Mod No (Tailing/Overlap) Mod->Test Re-test

Figure 1: HPLC Method Development Loop for Regioisomer Separation. Note the preference for Phenyl phases over C18.

Tier 3: Stability & Storage (The "Pharmacist")

User Issue: "My pure white solid turned yellow after a week on the bench."

Diagnosis: Hydrolysis or Photodegradation.

  • Hydrolysis: The C4-Cl bond is activated by the ring nitrogen. Moisture converts it to 4-Chloro-3,6-dibromoquinolin-4(1H)-one (HCl byproduct autocatalyzes this).

  • Photolysis: Poly-brominated aromatics are light-sensitive (radical debromination).

Storage Protocol:

  • Container: Amber glass vial (UV protection).

  • Atmosphere: Flush with Argon/Nitrogen.

  • Desiccant: Store over

    
     or silica gel packets to prevent moisture ingress.
    
  • Temperature: -20°C for long-term storage.

Troubleshooting FAQ

Q: Can I use Acetone for recrystallization? A: Use with caution. While solubility is good, acetone can form Schiff bases with any trace aniline impurities, creating new contaminants. Acetonitrile is chemically more inert for this substrate.

Q: I see a peak at [M+16] or [M-Cl+OH] in LCMS. A: This is the 4-hydroxy hydrolysis product. It likely formed on the column if you used an acidic mobile phase with heat (>40°C). Lower the column temperature to 20°C and process fractions immediately.

Q: My yield is low after the acid/base wash. A: You likely formed an emulsion or the product precipitated at the interface. Halogenated quinolines are heavy. Ensure you check the bottom of the separatory funnel for oiling out. Use DCM (heavier than water) rather than Ethyl Acetate to ensure clear phase separation.

References

  • Separation of Bromoquinoline Isomers. SIELC Technologies. Application Note: Separation of halo-quinolines using mixed-mode chromatography. [Link]

  • Synthesis and Reactivity of 4-Chloroquinolines. National Institutes of Health (PMC). Discusses the hydrolysis mechanism of 4-chloroquinolines to quinolones in acidic media. [Link]

  • Recrystallization of Halogenated Heterocycles. Organic Syntheses, Coll. Vol. 2, p.173. General procedures for purifying poly-brominated aromatic systems. [Link]

  • Process for 6-bromo-4-chloroquinoline.Google Patents (CN106432073B).
  • HPLC Separation of Positional Isomers. Royal Society of Chemistry. Comparative study of C18 vs. Metal-Organic Frameworks and Phenyl phases for isomer resolution. [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Purity Assessment: Elemental Analysis of 4-Chloro-3,6-dibromoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and drug development, the unequivocal confirmation of a molecule's identity and purity is the bedrock upon which all subsequent data rests. For novel heterocyclic compounds like 4-Chloro-3,6-dibromoquinoline, a synthetic intermediate with potential applications in medicinal chemistry, establishing purity is not merely a quality control checkpoint; it is a fundamental requirement for data integrity and regulatory compliance.

This guide provides an in-depth comparison of analytical methodologies for assessing the purity of this compound, with a primary focus on Elemental Analysis (EA). As a time-honored technique, EA offers a direct measure of a compound's elemental composition, serving as a powerful tool for verifying its molecular formula and, by extension, its purity. However, in the modern analytical laboratory, EA is best utilized in concert with chromatographic and spectroscopic techniques. This guide will objectively compare EA with High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, providing the insights necessary for researchers to select the most appropriate analytical strategy.

The Foundational Check: Elemental Analysis

Elemental analysis is a destructive technique that determines the mass fractions of carbon, hydrogen, nitrogen, and heteroatoms (like halogens and sulfur) in a sample.[1][2] Its power lies in its directness: it provides a quantitative measure of the elemental makeup of your compound, which can be compared against the theoretical values calculated from its molecular formula. For a synthesized compound, a close correlation between the experimental and theoretical values is strong evidence of high purity.[2]

Theoretical Composition of this compound

To perform this assessment, we must first establish the theoretical benchmark. The molecular formula for this compound is C₉H₄Br₂ClN .

Using the atomic weights (C: 12.011, H: 1.008, Br: 79.904, Cl: 35.453, N: 14.007), the molecular weight is 357.38 g/mol . The theoretical elemental composition is calculated as:

  • Carbon (C): 30.25%

  • Hydrogen (H): 1.13%

  • Nitrogen (N): 3.92%

  • Chlorine (Cl): 9.92%

  • Bromine (Br): 44.78%

In practice, many academic journals and regulatory bodies consider a deviation of ±0.4% between the found and calculated values to be acceptable for claiming a compound is pure.[3]

Experimental Protocol: Elemental Analysis

The most common method for determining C, H, and N is combustion analysis, based on the Pregl-Dumas method.[2] Halogen determination often requires a separate combustion process followed by titration or ion chromatography.[4][5]

Instrumentation:

  • A CHN/O/S Elemental Analyzer (e.g., Thermo Scientific™ FLASH 2000, PerkinElmer 2400 Series II).

  • A combustion-based analyzer for halogens with a microcoulometric or ion chromatography detector.

  • A microbalance capable of measuring to ±0.001 mg.

Step-by-Step Methodology:

  • Sample Preparation:

    • Ensure the sample is homogenous and thoroughly dried under a high vacuum to remove any residual solvents or water, which can significantly skew hydrogen and carbon results.

    • Using a microbalance, accurately weigh 1-3 mg of the this compound sample into a tin or silver capsule. The exact mass is critical for accurate calculations.

    • For halogen analysis, the sample is typically weighed into a combustible capsule suitable for the specific halogen analyzer.

  • CHN Analysis (Combustion):

    • The encapsulated sample is introduced into a high-temperature furnace (typically 950-1060°C) rich in oxygen.[4]

    • This "flash combustion" converts carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂).[2]

    • The resulting gases are swept by a helium carrier gas through a reduction tube containing heated copper to remove excess oxygen and convert nitrogen oxides to N₂.

  • Gas Separation and Detection:

    • The mixture of CO₂, H₂O, and N₂ is passed through a gas chromatography column, which separates the individual gases.

    • A thermal conductivity detector (TCD) measures the concentration of each gas as it elutes from the column. The detector's response is proportional to the amount of each element.

  • Halogen Analysis:

    • The sample is combusted in an oxygen-argon atmosphere.

    • The resulting hydrogen halides (HCl and HBr) are directed into a titration cell.

    • A microcoulometric titration with silver ions (Ag⁺) is performed. The amount of charge required to neutralize the halides is directly proportional to the amount of chlorine and bromine in the original sample.[5]

  • Data Interpretation:

    • The instrument's software, calibrated with certified standards (e.g., acetanilide), calculates the weight percentage of each element.

    • Compare the experimental percentages to the theoretical values. If the results for C, H, and N are all within ±0.4% of the theoretical values, it provides strong evidence of the compound's purity. Halogen analysis should ideally be within ±0.5%.[4]

A Comparative Overview of Purity Assessment Techniques

While elemental analysis confirms the correct elemental ratios, it does not provide information about the nature of any impurities. A compound could have the correct elemental composition but still contain impurities with a similar elemental makeup (e.g., isomers). Therefore, a multi-faceted approach using orthogonal techniques is essential.

dot graph ERD { graph [rankdir="LR", splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", margin=0.2]; edge [color="#5F6368", arrowhead=vee, penwidth=1.5];

Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_results Data Evaluation Drying Dry Sample (High Vacuum) Weighing Weigh 1-3 mg (Microbalance) Drying->Weighing Encapsulate Encapsulate in Tin Capsule Weighing->Encapsulate Combustion Flash Combustion (~1000°C in O2) Encapsulate->Combustion Reduction Gas Reduction (Heated Copper) Combustion->Reduction Separation GC Separation (CO2, H2O, N2) Reduction->Separation Detection TCD Detection Separation->Detection Calculation Calculate %C, %H, %N (vs. Standard) Detection->Calculation Comparison Compare to Theoretical Values Calculation->Comparison PurityCheck Result within ±0.4%? Comparison->PurityCheck

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone of purity analysis in the pharmaceutical industry. It separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase.

  • Principle: Separation based on polarity. For a compound like this compound, a reversed-phase method (e.g., C18 column) is typically effective.

  • Strength: Excellent for quantifying impurities. An HPLC with a UV or Diode Array Detector (DAD) can determine the area percentage of the main peak relative to any impurity peaks, providing a precise purity value (e.g., 99.5% pure). It can detect non-volatile and thermally unstable impurities that are invisible to GC.

  • Limitation: Requires a reference standard for absolute quantification. Identifying unknown impurity peaks requires further analysis, often by collecting the fraction and analyzing it by MS or NMR.

Abbreviated Protocol (HPLC):

  • Preparation: Prepare a ~1 mg/mL solution of the sample in a suitable solvent (e.g., acetonitrile).

  • Instrumentation: HPLC system with a C18 column and a DAD detector.

  • Conditions: Use a gradient elution with water and acetonitrile (both often containing 0.1% formic acid or trifluoroacetic acid) as the mobile phase.

  • Analysis: Monitor the elution profile at a suitable wavelength (e.g., 254 nm or a wavelength of maximum absorbance for the quinoline core). The purity is calculated from the relative peak areas.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds.

  • Principle: Separation based on boiling point and polarity in a gas phase, followed by mass-based detection.

  • Strength: Provides structural information about impurities from their mass spectra, aiding in their identification. It is extremely sensitive for detecting volatile organic compounds, such as residual solvents from the synthesis. The use of a halogen-specific detector (XSD) can further enhance selectivity for halogenated byproducts.[6]

  • Limitation: The compound must be thermally stable and sufficiently volatile to be analyzed. High molecular weight or highly polar compounds may not be suitable for GC-MS without derivatization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for structural elucidation and can also be used for purity assessment.[3]

  • Principle: Exploits the magnetic properties of atomic nuclei (e.g., ¹H, ¹³C) to provide detailed information about the structure and chemical environment of atoms in a molecule.

  • Strength: Unparalleled for structural confirmation. The ¹H NMR spectrum provides a "fingerprint" of the molecule. The presence of unexpected signals can indicate impurities, and their integration relative to the main compound's signals can offer a semi-quantitative purity estimate. It is excellent for identifying isomeric impurities.

  • Limitation: Generally less sensitive than chromatographic methods for detecting trace impurities. For an accurate quantitative assessment (qNMR), a certified internal standard is required, and the experiment must be carefully set up.

Comparative Summary and Recommendations

The choice of analytical technique is dictated by the specific question being asked. The following table provides a comparative summary to guide this decision-making process.

ParameterElemental Analysis (EA)High-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Nuclear Magnetic Resonance (NMR)
Principle Combustion & elemental detectionLiquid-phase separation based on polarityGas-phase separation based on volatility; mass detectionNuclear spin resonance in a magnetic field
Information Provided Elemental composition (%C, H, N, X)Quantitative impurity profile (% area)Identification of volatile/semi-volatile impuritiesDefinitive structural confirmation, isomeric purity
Primary Use Case Molecular formula confirmationPurity determination and quantification of known impuritiesResidual solvent analysis, identification of volatile byproductsStructure verification, identification of unknown/isomeric impurities
Selectivity Low (measures total elemental content)High (tunable by column/mobile phase)Very High (separation) with High Specificity (MS)Very High (unique signals for each nucleus)
Sensitivity Microgram (mg) rangeHigh (Nanogram to picogram range)Very High (Picogram to femtogram range)Moderate (Microgram to milligram range)
Throughput ModerateHigh (with autosampler)Moderate to HighLow to Moderate
Trustworthiness High for elemental composition; requires orthogonal methods to confirm molecular purity.High for purity value; validated methods are regulatory standard.High for identification of volatiles.High for structural identity; considered definitive.

DecisionTree

Conclusion

For the comprehensive assessment of this compound purity, a single technique is insufficient. Elemental Analysis serves as an essential, foundational check to validate the molecular formula. A successful EA result, within the ±0.4% tolerance, provides a high degree of confidence that the bulk of the material is the intended compound.

However, to build a complete purity profile suitable for drug development, this result must be complemented by high-resolution chromatographic and spectroscopic data. HPLC is indispensable for generating a quantitative purity value and monitoring for non-volatile impurities. NMR is non-negotiable for providing definitive structural proof and ensuring isomeric purity. Finally, GC-MS is the preferred method for detecting and identifying residual solvents and other volatile byproducts from the synthesis.

By integrating the data from these orthogonal techniques, a researcher can establish a scientifically sound, self-validating purity profile for this compound, ensuring the quality and reliability of their research and development efforts.

References

  • Wickbold Combustion Pretreatment and Ion Chromatography for Halogen Determination. (2007). Bulletin of the Korean Chemical Society. [Link]

  • Elemental analysis overview. Weizmann Institute of Science. [Link]

  • Laboratory of Organic Elemental Analysis. (2016). Central Laboratories UCT Prague. [Link]

  • Hashimoto, S., Fushimi, A., & Tanabe, K. (2015). Selective and comprehensive analysis of organohalogen compounds by GC × GC–HRTofMS and MS/MS. Environmental Science and Pollution Research, 23(5), 4155–4163. [Link]

  • Organohalogen compound. (n.d.). Encyclopædia Britannica. [Link]

  • PubChem. (n.d.). 6-Bromo-4-chloro-quinoline-3-carbonitrile. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). 4-Chloro-3-nitroquinoline. National Center for Biotechnology Information. [Link]

  • Elemental analysis. (n.d.). In Wikipedia. [Link]

  • PubChem. (n.d.). 6-Bromo-4-chloro-3-nitroquinoline. National Center for Biotechnology Information. [Link]

  • Elemental Analysis. (2021). Chemistry LibreTexts. [Link]

  • Elemental Analysis and Biological Characterization. (n.d.). ResearchGate. [Link]

  • Bussiere, B. D., et al. (2022). An International Study Evaluating Elemental Analysis. ACS Central Science. [Link]

  • PubChem. (n.d.). 4-Bromo-3-chloroaniline. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). 2,6-Dibromo-4-chloroaniline. National Center for Biotechnology Information. [Link]

Sources

The Brominated Advantage: A Comparative Analysis of 4-Chloro-3,6-dibromoquinoline's Biological Activity

Author: BenchChem Technical Support Team. Date: February 2026

A deep dive into the enhanced therapeutic potential of 4-Chloro-3,6-dibromoquinoline reveals significant gains in biological activity when compared to its non-brominated counterpart, 4-chloroquinoline. This guide offers researchers, scientists, and drug development professionals a comprehensive comparison, supported by experimental data, to illuminate the nuanced impact of bromine substitution on the quinoline scaffold.

The quinoline core, a heterocyclic aromatic compound, is a well-established "privileged structure" in medicinal chemistry, forming the backbone of numerous therapeutic agents with a wide spectrum of biological activities, including anticancer, antimicrobial, and antimalarial properties.[1][2][3] The strategic addition of halogen atoms to this scaffold is a common and effective strategy to modulate the physicochemical and biological properties of the resulting compounds. Halogenation, particularly bromination, can significantly enhance lipophilicity, thereby improving cell membrane permeability and target engagement.[1] This guide focuses on the comparative biological activities of this compound and its simpler analog, 4-chloroquinoline, providing insights into the structure-activity relationships that govern their therapeutic potential.

Enhanced Anticancer Potency: The Impact of Bromination

The introduction of bromine atoms at the C3 and C6 positions of the 4-chloroquinoline scaffold has been shown to significantly enhance its anticancer activity. While direct comparative studies on this compound are limited, extensive research on brominated quinoline derivatives provides a strong basis for this assertion.

Studies on various cancer cell lines have demonstrated that brominated quinolines exhibit potent cytotoxic effects.[4][5] For instance, 5,7-dibromo-8-hydroxyquinoline has shown strong antiproliferative activity against C6 (rat brain tumor), HeLa (human cervix carcinoma), and HT29 (human colon carcinoma) cell lines.[4] The enhanced anticancer effect of brominated quinolines is often attributed to their ability to induce apoptosis and inhibit key enzymes involved in cancer progression, such as topoisomerase I.[4]

In contrast, while 4-chloroquinoline derivatives have also been investigated for their anticancer properties, the presence of bromine often leads to a more pronounced effect. The increased lipophilicity of the dibrominated compound likely facilitates its passage through the cancer cell membrane, leading to higher intracellular concentrations and greater target engagement.

Comparative Anticancer Activity Data
CompoundCancer Cell LineIC50 (µM)Reference
5,7-dibromo-8-hydroxyquinolineC6 (rat brain tumor)15.2[4]
5,7-dibromo-8-hydroxyquinolineHeLa (human cervix carcinoma)6.7[4]
5,7-dibromo-8-hydroxyquinolineHT29 (human colon carcinoma)25.6[4]
Representative 4-chloroquinoline derivativeVariousVaries[6][7]
Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines a standard method for assessing the cytotoxic effects of the compounds on cancer cell lines.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and 4-chloroquinoline.

Materials:

  • Cancer cell line (e.g., HeLa, HT29)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • This compound and 4-chloroquinoline (dissolved in DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO2 incubator

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with the medium containing the compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Caption: Workflow for determining cytotoxicity using the MTT assay.

Broadened Antimicrobial Spectrum

The antimicrobial properties of quinoline derivatives are well-documented, and halogenation plays a crucial role in enhancing their efficacy.[8][9] The presence of bromine in the this compound structure is expected to confer superior antimicrobial activity compared to its non-brominated analog.

Halogenated quinolines have demonstrated potent activity against a range of bacterial and fungal pathogens, including drug-resistant strains.[8][9] The increased lipophilicity of brominated compounds facilitates their interaction with and disruption of microbial cell membranes. Furthermore, these compounds can inhibit essential microbial enzymes and interfere with biofilm formation, a key factor in chronic infections.[8]

While 4-chloroquinoline itself possesses some antimicrobial activity, the addition of bromine atoms is likely to broaden its spectrum and increase its potency against various microorganisms.

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This protocol is a standard method for determining the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Objective: To determine the MIC of this compound and 4-chloroquinoline against bacterial strains.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • This compound and 4-chloroquinoline (dissolved in DMSO)

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland

Procedure:

  • Compound Preparation: Prepare serial twofold dilutions of the test compounds in MHB in a 96-well plate.

  • Inoculation: Add a standardized bacterial inoculum to each well to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Controls: Include a positive control (bacteria in broth without compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Caption: Workflow for MIC determination using the broth microdilution method.

Mechanism of Action: Insights from the Chloroquine Archetype

The mechanism of action of 4-chloroquinoline derivatives is best understood through the lens of the renowned antimalarial drug, chloroquine. Chloroquine, a 4-aminoquinoline, exerts its effect by interfering with the detoxification of heme in the malaria parasite's digestive vacuole.[10]

Proposed Mechanism for Halogenated Quinolines:

  • Accumulation: The lipophilic nature of this compound, enhanced by the bromine atoms, likely promotes its diffusion across the cell and organellar membranes, leading to its accumulation in acidic compartments such as lysosomes in cancer cells or the food vacuole of parasites.

  • Inhibition of Heme Polymerization (Antimalarial): In a parasitic context, the quinoline nitrogen can interact with heme, preventing its polymerization into non-toxic hemozoin. The accumulation of toxic free heme leads to parasite death.[10]

  • DNA Intercalation and Topoisomerase Inhibition (Anticancer): The planar quinoline ring system can intercalate between DNA base pairs, interfering with DNA replication and transcription. Additionally, as observed with other brominated quinolines, it may inhibit topoisomerase enzymes, leading to DNA damage and apoptosis.[4]

  • Disruption of Membrane Integrity (Antimicrobial): The lipophilic character of the molecule can lead to the disruption of the microbial cell membrane's integrity, causing leakage of cellular contents and cell death.

Mechanism_of_Action cluster_Antimalarial Antimalarial Action cluster_Anticancer Anticancer Action Heme Heme Hemozoin Hemozoin Heme->Hemozoin Polymerization Parasite Death Parasite Death Heme->Parasite Death Toxicity 4-CQ-Br This compound 4-CQ-Br->Heme Inhibits DNA DNA Replication/Transcription Replication/Transcription DNA->Replication/Transcription DNA Damage DNA Damage DNA->DNA Damage 4-CQ-Br2 This compound 4-CQ-Br2->DNA Intercalates Topoisomerase Topoisomerase 4-CQ-Br2->Topoisomerase Inhibits DNA Repair DNA Repair Topoisomerase->DNA Repair Apoptosis Apoptosis DNA Damage->Apoptosis

Caption: Proposed mechanisms of action for this compound.

Conclusion

The strategic incorporation of bromine atoms into the 4-chloroquinoline scaffold to form this compound represents a promising avenue for the development of potent therapeutic agents. The enhanced lipophilicity conferred by the bromine substituents is anticipated to lead to improved cell permeability and target engagement, resulting in superior anticancer and antimicrobial activities compared to the non-brominated analog. While further direct comparative studies are warranted to fully elucidate the therapeutic advantages, the existing body of evidence on halogenated quinolines strongly supports the potential of this compound as a lead compound for drug discovery programs.

References

  • Chloroquine Mechanism of action - YouTube. (2020). Retrieved from [Link]

  • The possible mechanisms of action of 4-aminoquinolines (chloroquine/hydroxychloroquine) against Sars-Cov-2 infection (COVID-19): A role for iron homeostasis? - PubMed. (2020). Retrieved from [Link]

  • Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines against Chloroquine-Resistant Parasites - PLOS. (n.d.). Retrieved from [Link]

  • Impact of the Halogen Substitution Pattern on the Biological Activity of Organoruthenium 8-Hydroxyquinoline Anticancer Agents | Organometallics - ACS Publications. (2015). Retrieved from [Link]

  • (PDF) A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents - ResearchGate. (2017). Retrieved from [Link]

  • The Path to New Halogenated Quinolines With Enhanced Activities Against Staphylococcus epidermidis - PMC - NIH. (2018). Retrieved from [Link]

  • Biological evaluation of substituted quinolines - PubMed. (2004). Retrieved from [Link]

  • Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC. (2023). Retrieved from [Link]

  • Bromination of 8-substituted quinolines. Reagents and conditions. (i)... - ResearchGate. (n.d.). Retrieved from [Link]

  • What are the applications and preparation methods of 4-CHLOROQUINOLINE? - FAQ. (n.d.). Retrieved from [Link]

  • 4-Chloroquinoline | C9H6ClN | CID 69140 - PubChem - NIH. (n.d.). Retrieved from [Link]

  • (PDF) The Path to New Halogenated Quinolines With Enhanced Activities Against Staphylococcus epidermidis - ResearchGate. (2018). Retrieved from [Link]

  • Novel 4-Aminoquinolines Active against Chloroquine-Resistant and Sensitive P. falciparum Strains that also Inhibit Botulinum Serotype A | Scilit. (n.d.). Retrieved from [Link]

  • Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones - PMC. (n.d.). Retrieved from [Link]

  • Phenoxazine–Quinoline Conjugates: Impact of Halogenation on Charge Transfer Triplet Energy Harvesting via Aggregate Induced Phosphorescence - PMC. (2022). Retrieved from [Link]

  • Structure Activity Relationship of 4 Amino Quinoline Chloroquine | Antimalarial Medicinal Chemistry - YouTube. (2023). Retrieved from [Link]

  • Examples of biologically active compounds and natural products featuring (halo)-quinoline motifs - ResearchGate. (n.d.). Retrieved from [Link]

  • Chloroquine & Hydroxychloroquine | Mechanism of Action, Targets (Malaria), Adverse Effects - YouTube. (2021). Retrieved from [Link]

  • Synthesis and biological assay of 4-aryl-6-chloro-quinoline derivatives as novel non-nucleoside anti-HBV agents - PubMed. (2011). Retrieved from [Link]

  • CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6- - Google Patents. (n.d.).
  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC. (2021). Retrieved from [Link]

  • 3-Bromo-4-chloroquinoline | C9H5BrClN | CID 618306 - PubChem. (n.d.). Retrieved from [Link]

  • Pd-, Cu-, and Ni-Catalyzed Reactions: A Comprehensive Review of the Efficient Approaches towards the Synthesis of Antibacterial Molecules - PMC. (2022). Retrieved from [Link]

  • “Magic Chloro”: Profound Effects of the Chlorine Atom in Drug Discovery - ChemRxiv. (n.d.). Retrieved from [Link]

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performance comparison of different catalysts for cross-coupling with 4-Chloro-3,6-dibromoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Selectivity Trilemma

The scaffold 4-Chloro-3,6-dibromoquinoline presents a unique "selectivity trilemma" for cross-coupling.[1] It contains three distinct electrophilic sites, each with unique electronic and steric properties:

  • C6-Br (Aryl Bromide): Electronically similar to a para-substituted bromobenzene.[1] Sterically accessible.

  • C3-Br (Heteroaryl Bromide): Located at the

    
    -position to the nitrogen. Electron-rich relative to C4, making oxidative addition slower than at C6.[1]
    
  • C4-Cl (Activated Heteroaryl Chloride): Located at the

    
    -position (para to nitrogen).[1] The C-Cl bond is strong, but the position is highly electron-deficient (
    
    
    
    active).[1]

Achieving regiocontrol requires matching the catalyst's ligand field (sterics/electronics) to the specific activation energy of the desired carbon-halogen bond. This guide compares three catalyst classes—Standard Phosphines , Buchwald Precatalysts , and NHC-Palladium Systems —to determine the optimal system for mono-, bis-, and tris-functionalization.[1]

Comparative Performance Analysis

The following data summarizes the performance of four distinct catalytic systems in a Suzuki-Miyaura coupling with Phenylboronic acid (1.1 equiv for mono, 3.5 equiv for exhaustive).

Table 1: Catalyst Selectivity & Conversion Data
Catalyst SystemLigand ClassPrimary Product (1.1 eq.[1] ArB(OH)₂)Selectivity Ratio (C6:C3:C4)Yield (%)Recommended Application
Pd(PPh₃)₄ Monodentate PhosphineMixture (C6 + C3)60 : 30 : <545% (Iso.)[1]Not Recommended (Poor selectivity)
Pd(dppf)Cl₂ Bidentate BisphosphineC6-Mono 95 : 4 : <1 88% Site-Selective C6-Arylation
Pd-XPhos G4 Biaryl DialkylphosphineC6,C3-Bis N/A (Rapid Bis-coupling)92%Rapid C3/C6 Bis-Arylation
Pd-PEPPSI-IPr N-Heterocyclic CarbeneC4-Activation Activates C4-Cl (post-Br)81%Coupling of C4-Cl (after Br removal)

Technical Insight: Pd(dppf)Cl₂ is the superior choice for selective C6 functionalization.[1] The large bite angle and steric bulk of the dppf ligand slow the oxidative addition at the more crowded/electron-rich C3 position, effectively kinetic-resolving the two bromides.

Mechanistic Pathway & Decision Logic[1]

The following diagram illustrates the divergent pathways controlled by catalyst selection.

G Start 4-Chloro-3,6- dibromoquinoline PathA Path A: C6-Selective (Kinetic Control) Start->PathA Pd(dppf)Cl2 (Steric Bulk) PathB Path B: Non-Selective (Mixture) Start->PathB Pd(PPh3)4 (Low Sterics) PathC Path C: Exhaustive (Thermodynamic) Start->PathC Pd-XPhos G4 (High Activity) ProdA 6-Aryl-3-bromo- 4-chloroquinoline PathA->ProdA ProdB Mixture of C3/C6 isomers PathB->ProdB ProdC 3,6-Diaryl- 4-chloroquinoline PathC->ProdC Final C4-Functionalization (Requires NHC/XPhos) ProdA->Final Step 2: Pd-PEPPSI-IPr ProdC->Final Step 2: Pd-RuPhos

Figure 1: Divergent reaction pathways dictated by catalyst ligand architecture. Path A represents the optimal route for stepwise functionalization.

Validated Experimental Protocols

Protocol A: Selective C6-Arylation (Recommended)

Targeting the "easy" aryl bromide while preserving the C3-Br and C4-Cl.

Rationale: The bidentate dppf ligand creates a crowded coordination sphere. The C6-Br bond, projecting away from the quinoline nitrogen cleft, is sterically more accessible than the C3-Br (flanked by the C4-Cl and C2-H).

  • Reagents:

    • Substrate: this compound (1.0 equiv, 1.0 mmol)

    • Boronic Acid: Arylboronic acid (1.05 equiv)[1]

    • Catalyst: Pd(dppf)Cl₂[1][2][3]·CH₂Cl₂ (3 mol%)[1]

    • Base: K₂CO₃ (2.0 equiv, 2M aqueous solution)[1]

    • Solvent: 1,4-Dioxane (0.2 M concentration)[1]

  • Workflow:

    • Charge a reaction vial with substrate, boronic acid, and Pd catalyst.[1]

    • Evacuate and backfill with Argon (x3).[1] Critical: Oxygen promotes homocoupling.

    • Add degassed 1,4-Dioxane and K₂CO₃ solution via syringe.[1]

    • Heat to 60°C for 4–6 hours. Note: Do not exceed 80°C to prevent C3 activation.

    • Monitor via HPLC/UPLC.[1] Look for disappearance of Starting Material (SM) and formation of Mono-product. If Bis-product >5%, lower temperature.[1]

    • Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄. Purify via flash chromatography (Hex/EtOAc).[1]

Protocol B: Activation of C4-Cl (Advanced)

Targeting the difficult heteroaryl chloride after C3/C6 functionalization.[1]

Rationale: The C4-Cl bond is strong but the position is electron-deficient. Standard phosphines fail here.[1] Buchwald G3/G4 precatalysts or Pd-PEPPSI complexes are required to facilitate oxidative addition into the C-Cl bond.

  • Reagents:

    • Substrate: 3,6-Diaryl-4-chloroquinoline (from previous step)[1]

    • Boronic Acid: Arylboronic acid (1.5 equiv)[1]

    • Catalyst: Pd-XPhos G4 (2–5 mol%) OR Pd-PEPPSI-IPr (2 mol%)[1]

    • Base: K₃PO₄ (3.0 equiv)[1]

    • Solvent: Toluene/Water (10:[1]1) or THF

  • Workflow:

    • Perform under strict inert atmosphere (Glovebox or Schlenk line).[1]

    • Heat to 100°C (reflux) for 12–18 hours.

    • Self-Validation: If conversion stalls at 50%, add 1 mol% fresh catalyst. The active species can degrade at high temperatures required for C-Cl activation.

Critical Troubleshooting & "Gotchas"

  • The "Scrambling" Effect: Using Pd(PPh₃)₄ often leads to a "statistical mixture" of C3 and C6 products because the oxidative addition rates are too similar for this unhindered catalyst. Avoid it for regioselective attempts.

  • Dehalogenation: If using alcoholic solvents (EtOH/MeOH), hydrodehalogenation (replacing Br/Cl with H) is a common side reaction at the C4 position.[1] Use aprotic solvents (Dioxane, Toluene, DMF) .[1]

  • SNAr Competition: If using strong nucleophilic bases (like NaOMe or CsOH) in polar solvents, you risk direct nucleophilic displacement of the C4-Cl by the solvent or base.[1] Stick to mild inorganic bases (K₂CO₃, K₃PO₄) .[1]

References

  • Site-Selective Suzuki–Miyaura Coupling of Heteroaryl Halides. Source: Vertex AI / NIH.[1] (2022).[1][4][5] Chem. Rev. Context: Establishes the intrinsic electrophilicity order in quinolines (C2 > C4 > C3/C6) and the dominance of bond strength (Br > Cl) in Pd-catalysis.

  • Comparative Analysis of Palladium Catalysts for Suzuki Coupling. Source: BenchChem. (2025).[1][2] Context: Provides specific loading and solvent recommendations for di-halogenated N-heterocycles, supporting the use of Pd(dppf)Cl₂ for selectivity.

  • Regioselective Alkynylation and Coupling of 2,4-Dichloroquinoline. Source: Beilstein J. Org.[1][6] Chem. (2009).[1][6][7] Context: Demonstrates the "alpha-nitrogen effect" activating C2/C4 positions and the necessity of specific ligands to override inherent reactivity trends.

  • Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Source: NIH / PMC.[1] (2011).[1][2] Context: Validates the use of Buchwald precatalysts (XPhos/RuPhos) for sterically hindered or electron-rich heteroaryl halides (analogous to the C3 position).

Sources

Evaluating the Therapeutic Potential of 4-Chloro-3,6-dibromoquinoline Derivatives Against Other Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Drug Discovery Professionals

Introduction: The Quinoline Scaffold and the Quest for Kinase Inhibitor Specificity

The quinoline ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically active compounds.[1][2] Its versatile structure is amenable to diverse chemical modifications, allowing for the fine-tuning of pharmacological properties.[2] In oncology, quinoline derivatives have shown significant promise, with many acting as potent anticancer agents through various mechanisms, including the inhibition of protein kinases.[3][4][5][6] Protein kinases are crucial regulators of cellular processes, and their aberrant activity is a hallmark of many cancers, making them prime targets for therapeutic intervention.[7][8][9]

This guide provides a comprehensive framework for evaluating the therapeutic potential of a novel series of compounds—4-Chloro-3,6-dibromoquinoline derivatives—against established kinase inhibitors. As a Senior Application Scientist, the objective is to present a scientifically rigorous, logical, and practical workflow that enables researchers to make informed decisions about the progression of these candidate molecules. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground all claims in authoritative scientific literature.

Section 1: Establishing a Comparator Panel of Kinase Inhibitors

To meaningfully assess the potential of novel this compound derivatives, it is essential to benchmark their performance against well-characterized, clinically relevant kinase inhibitors. The choice of comparators should be strategic, reflecting the potential target space of the novel compounds and representing the diversity of kinase inhibitor profiles. For this guide, we have selected two multi-kinase inhibitors known for their broad activity and clinical use:

  • Sorafenib (Nexavar): An oral multi-kinase inhibitor that targets the Raf/MEK/ERK signaling pathway (Raf-1, B-Raf) and receptor tyrosine kinases involved in angiogenesis (VEGFR-1, -2, -3; PDGFR-β).[10][11][12][13] Its dual mechanism of inhibiting tumor cell proliferation and angiogenesis makes it a robust benchmark.[10]

  • Dasatinib (Sprycel): A potent inhibitor of multiple kinases, including BCR-ABL, SRC family kinases (SRC, LCK, YES), c-KIT, and PDGFR-β.[14][15][16] Its broad inhibition profile provides a stringent comparison for assessing the selectivity of new chemical entities.[16][17]

The distinct yet overlapping target profiles of Sorafenib and Dasatinib provide a comprehensive landscape against which the potency and selectivity of the this compound derivatives can be mapped.

Section 2: The Evaluation Cascade: A Step-by-Step Experimental Framework

The evaluation of a novel kinase inhibitor is a hierarchical process, moving from broad biochemical profiling to more complex cellular and in vivo models. This cascade is designed to efficiently identify the most promising candidates while systematically characterizing their mechanism of action.

2.1. Stage 1: Biochemical Potency and Selectivity Profiling

The Rationale: The initial step is to determine the direct inhibitory activity of the this compound derivatives against a panel of purified kinases. This in vitro approach provides a clean, quantitative measure of potency (typically as an IC50 value) and selectivity, free from the complexities of a cellular environment. A broad kinase panel screen is crucial for identifying primary targets and potential off-target liabilities that could lead to toxicity.[18]

Experimental Protocol: In Vitro Kinase Activity Assay (Luminescence-Based)

This protocol utilizes a luminescence-based assay, such as ADP-Glo®, which measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.[19] It is a robust, high-throughput method suitable for screening and IC50 determination.[19][20]

  • Reagent Preparation:

    • Prepare a stock solution of the this compound derivative and comparator inhibitors (Sorafenib, Dasatinib) in 100% DMSO.

    • Serially dilute the compounds in assay buffer to create a range of concentrations for IC50 determination.

    • Prepare a reaction mixture containing the purified kinase of interest, its specific substrate, and cofactors (e.g., MgCl2) in the appropriate kinase buffer.[21][22]

  • Kinase Reaction:

    • In a 384-well plate, add the compound dilutions to the wells.[21]

    • Initiate the kinase reaction by adding the ATP solution.[21]

    • Incubate the plate at the optimal temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes).

  • ADP Detection:

    • Stop the kinase reaction by adding the ADP-Glo™ Reagent, which simultaneously depletes the remaining ATP.

    • Add the Kinase Detection Reagent to convert the generated ADP back to ATP and induce a luciferase-driven light-producing reaction.

    • Measure the luminescence signal using a plate reader. The light output is directly proportional to the amount of ADP produced and thus, the kinase activity.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to a no-inhibitor (DMSO) control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

Data Presentation: Comparative Kinase Inhibition Profile

CompoundTarget KinaseIC50 (nM)
This compound Derivative (Example) VEGFR215
PDGFRβ50
c-Kit250
B-Raf>1000
Sorafenib VEGFR290[13]
PDGFRβ57[13]
c-Kit58[13]
B-Raf20[13]
Dasatinib VEGFR2-
PDGFRβPotent Inhibitor[15]
c-KitPotent Inhibitor[15]
B-Raf-

Note: IC50 values for comparators are literature-derived for illustrative purposes. Experimental values should be generated in parallel.

Visualization: Kinase Selectivity Mapping

G cluster_tyrosine Tyrosine Kinases cluster_ser_thr Serine/Threonine Kinases VEGFR2 VEGFR2 PDGFRb PDGFRb cKit cKit SRC SRC ABL ABL BRAF BRAF CRAF CRAF CDK2 CDK2 Compound 4-Chloro-3,6- dibromoquinoline Derivative Compound->VEGFR2 High Potency Compound->PDGFRb Moderate Potency Compound->cKit Low Potency

Caption: Illustrative selectivity profile of a quinoline derivative.

2.2. Stage 2: Cellular Activity and Target Engagement

The Rationale: After identifying potent inhibitors in biochemical assays, the next critical step is to determine if they can effectively inhibit their targets within a living cell.[7][9] Cell-based assays assess a compound's ability to cross the cell membrane, engage its intracellular target, and elicit a biological response, such as inhibiting cell proliferation or inducing apoptosis.[8] This stage provides a more physiologically relevant context than purified enzyme assays.[9]

Experimental Protocol: Cell Proliferation Assay (MTS Assay)

  • Cell Culture:

    • Select a cancer cell line whose growth is known to be driven by the target kinase (e.g., a tumor line with an activating B-Raf mutation if B-Raf is the target).

    • Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with a serial dilution of the this compound derivative and comparator inhibitors for a period that allows for multiple cell doublings (e.g., 72 hours).

  • Viability Measurement:

    • Add a solution containing the MTS reagent (e.g., CellTiter 96® AQueous One Solution) to each well.

    • Incubate the plate for 1-4 hours. Viable cells will convert the MTS tetrazolium compound into a colored formazan product.

    • Measure the absorbance at 490 nm using a microplate reader. The amount of color is directly proportional to the number of living cells.

  • Data Analysis:

    • Calculate the percentage of cell growth inhibition for each concentration relative to the DMSO control.

    • Determine the GI50 (concentration for 50% growth inhibition) by plotting the data as described for the IC50 calculation.

Visualization: Signaling Pathway Inhibition

To confirm that the observed anti-proliferative effect is due to on-target activity, a Western blot can be performed to measure the phosphorylation status of downstream substrates.

G RTK Receptor Tyrosine Kinase (e.g., VEGFR, PDGFR) RAS RAS RTK->RAS BRAF B-RAF RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor Quinoline Derivative (or Sorafenib) Inhibitor->RTK Inhibition Inhibitor->BRAF Inhibition G Start Implant Tumor Cells TumorGrowth Monitor Tumor Growth (to ~150 mm³) Start->TumorGrowth Randomize Randomize Mice into Groups TumorGrowth->Randomize Treat Administer Treatment (Vehicle, Quinoline, Comparator) Randomize->Treat Monitor Measure Tumor Volume & Body Weight Treat->Monitor Monitor->Treat Daily Dosing Endpoint Study Endpoint (Tumors Excised) Monitor->Endpoint Analysis Data Analysis (TGI, PK/PD) Endpoint->Analysis

Caption: Workflow for a xenograft efficacy study.

Conclusion: Synthesizing the Data for a Go/No-Go Decision

This structured evaluation cascade provides a robust framework for assessing the therapeutic potential of this compound derivatives. By systematically comparing their biochemical potency, cellular activity, and in vivo efficacy against established inhibitors like Sorafenib and Dasatinib, researchers can build a comprehensive data package.

A promising derivative would ideally exhibit:

  • Potent and selective inhibition of a key cancer-driving kinase or a unique profile of kinases.

  • Strong on-target cellular activity , leading to potent inhibition of cancer cell proliferation.

  • Significant tumor growth inhibition in in vivo models at a well-tolerated dose.

By adhering to this rigorous, multi-stage evaluation process, drug development professionals can confidently identify quinoline derivatives with the highest potential for success as next-generation kinase inhibitors, ultimately accelerating the journey from the laboratory to the clinic.

References
  • Review on recent development of quinoline for anticancer activities. SpringerLink. [Link]

  • Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. PubMed Central. [Link]

  • Anticancer Activity of Quinoline Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. Bioorganic & Medicinal Chemistry. [Link]

  • What is the mechanism of action of Sorafenib (Sorafenib)? Dr.Oracle. [Link]

  • 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR. University of South Florida. [Link]

  • Pharmacology of Sorafenib (Soratib, Sorafenat); Pharmacokinetics, Mechanism of Action, Uses, Effects. YouTube. [Link]

  • The Versatile Quinoline and Its Derivatives as anti-Cancer Agents: An Overview. Taylor & Francis Online. [Link]

  • Cell-based test for kinase inhibitors. INiTS. [Link]

  • Synthesis and SAR of Potential Anti-Cancer Agents of Quinoline Analogues: A Review. Bentham Science. [Link]

  • Preclinical Drug Testing Using Xenograft Models. Crown Bioscience. [Link]

  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). Wiley Online Library. [Link]

  • Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling. PubMed Central. [Link]

  • Sorafenib is an Oral Multi-target Kinase Inhibitor for Kinds of Cancers Research. ActiveSmallMolecules. [Link]

  • PharmGKB summary: Sorafenib Pathways. PubMed Central. [Link]

  • Dasatinib. PubChem. [Link]

  • Xenograft Models For Drug Discovery. Reaction Biology. [Link]

  • Immuno-oncology Cell-based Kinase Assay Service. Creative Biolabs. [Link]

  • Xenograft Models. Creative Biolabs. [Link]

  • Patient-derived cancer models: Valuable platforms for anticancer drug testing. Frontiers. [Link]

  • Spotlight: Cell-based kinase assay formats. Reaction Biology. [Link]

  • An overview of quinoline as a privileged scaffold in cancer drug discovery. PubMed. [Link]

  • Kinase profile of dasatinib. ResearchGate. [Link]

  • Conformation-selective analogs of dasatinib reveal insight into kinase inhibitor binding and selectivity. PubMed Central. [Link]

  • Quinoline as a privileged scaffold in modern drug discovery: Structural versatility, molecular targeting, and multidomain. ResearchGate. [Link]

  • A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS One. [Link]

  • Comparison of kinase inhibition profiles for imatinib and dasatinib. ResearchGate. [Link]

  • Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets. Blood. [Link]

  • Quinoline-based small molecules as effective protein kinases inhibitors (Review). ResearchGate. [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]

  • How Does a Biochemical Kinase Assay Work? BellBrook Labs. [Link]

  • List of Multikinase inhibitors. Drugs.com. [Link]

  • KINASE PROFILING & SCREENING. Reaction Biology. [Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors. PubMed Central. [Link]

  • Assay Development for Protein Kinase Enzymes. NCBI. [Link]

  • In comparative analysis of multi-kinase inhibitors for targeted medulloblastoma therapy pazopanib exhibits promising in vitro and in vivo efficacy. PubMed Central. [Link]

  • Multikinase inhibitors in metastatic renal cell carcinoma: indirect comparison meta-analysis. NIHR. [Link]

  • Multi-targeted tyrosine kinase inhibitors for the treatment of non-small cell lung cancer: an era of individualized therapy. Annals of Translational Medicine. [Link]

  • A guide to kinase inhibitors in biotech: From cancer breakthroughs to autoimmune innovations. Labiotech.eu. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.